molecular formula C10H10OS B8378084 7-Methyl-5-methoxy benzothiophene

7-Methyl-5-methoxy benzothiophene

Cat. No.: B8378084
M. Wt: 178.25 g/mol
InChI Key: JHBWWJLKRQQOKZ-UHFFFAOYSA-N
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Description

7-Methyl-5-methoxy benzothiophene is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

5-methoxy-7-methyl-1-benzothiophene

InChI

InChI=1S/C10H10OS/c1-7-5-9(11-2)6-8-3-4-12-10(7)8/h3-6H,1-2H3

InChI Key

JHBWWJLKRQQOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC=C2)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-Methyl-5-methoxybenzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene and its derivatives represent a significant class of sulfur-containing heterocyclic compounds that are a cornerstone in medicinal chemistry.[1][2] The structural resemblance of the benzothiophene scaffold to endogenous molecules allows for diverse biological activities, making it a privileged structure in drug discovery.[3] These compounds have been successfully developed into therapeutics for a range of conditions, demonstrating activities such as antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][4] The electron-rich nature of the benzothiophene ring system, coupled with its planar structure, facilitates binding to various enzymes and receptors, thereby modulating their biological function.[5] This guide focuses on the specific chemical properties of 7-Methyl-5-methoxybenzothiophene, a polysubstituted derivative with potential for further exploration in drug development programs.

Molecular Structure and Physicochemical Properties

7-Methyl-5-methoxybenzothiophene possesses a fused bicyclic system comprising a benzene ring and a thiophene ring. The molecule is substituted with a methyl group at the 7-position and a methoxy group at the 5-position of the benzothiophene core.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₀H₁₀OS-
Molecular Weight 178.25 g/mol -
CAS Number 1388033-29-1-
Appearance Likely a solid at room temperatureAnalogy
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and poorly soluble in water.Analogy

Proposed Synthesis of 7-Methyl-5-methoxybenzothiophene

While a specific, detailed experimental protocol for the synthesis of 7-Methyl-5-methoxybenzothiophene is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of polysubstituted benzothiophenes.[6][7][8] A common and versatile approach involves the cyclization of a suitably substituted precursor.

A potential synthetic pathway could start from a substituted thiophenol and a carbonyl compound. For instance, the reaction of 4-methoxy-2-methylbenzenethiol with an appropriate two-carbon electrophile, followed by cyclization, would yield the desired benzothiophene core.

Alternatively, a multi-step synthesis starting from a substituted benzene derivative could be employed. This might involve the introduction of the sulfur-containing ring through various cyclization strategies, such as those involving the reaction of an ortho-halo-alkenylbenzene with a sulfur source or the acid-catalyzed cyclization of an arylthiomethyl ketone.[9][10] The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis.

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Substituted Thiophenol C Nucleophilic Substitution A->C B Two-Carbon Electrophile B->C D Intramolecular Cyclization C->D E 7-Methyl-5-methoxybenzothiophene D->E

Caption: A conceptual workflow for the synthesis of 7-Methyl-5-methoxybenzothiophene.

Spectroscopic Characterization (Predicted)

The structural elucidation of 7-Methyl-5-methoxybenzothiophene would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The aromatic protons on the benzene and thiophene rings will likely appear as multiplets or doublets in the range of δ 6.8-7.8 ppm. The methyl protons should present as a sharp singlet at approximately δ 2.5 ppm, and the methoxy protons as a singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 110-140 ppm. The carbon of the methyl group should appear around δ 21 ppm, and the methoxy carbon at approximately δ 55 ppm.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (m/z 163) and a methoxy group (m/z 147).

Chemical Reactivity

The reactivity of 7-Methyl-5-methoxybenzothiophene is governed by the electron-rich nature of the benzothiophene ring system, further enhanced by the electron-donating methoxy group.

Electrophilic Aromatic Substitution

The benzothiophene ring is susceptible to electrophilic aromatic substitution reactions.[11][12][13] The presence of the methoxy group at the 5-position and the methyl group at the 7-position will direct incoming electrophiles to specific positions on the benzene ring. The methoxy group is a strong activating group and will primarily direct electrophiles to the ortho and para positions relative to it. The methyl group is a weaker activating group. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions of the benzothiophene ring.

Diagram of Electrophilic Substitution Sites:

Caption: Predicted sites of electrophilic attack on 7-Methyl-5-methoxybenzothiophene.

Common electrophilic substitution reactions include:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the 4- or 6-position.

  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield nitro-substituted derivatives.

  • Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would introduce acyl or alkyl groups onto the benzene portion of the molecule.

Metalation

Directed ortho-metalation is another important reaction for functionalizing benzothiophenes. The methoxy group can act as a directing group for lithiation, allowing for the introduction of a variety of electrophiles at the position ortho to the methoxy group.

Potential Applications in Drug Discovery

The 7-Methyl-5-methoxybenzothiophene scaffold holds promise for the development of novel therapeutic agents. The benzothiophene core is present in several approved drugs and clinical candidates.[1][3] The specific substitution pattern of this molecule could be tailored to interact with various biological targets. For example, benzothiophene derivatives have been investigated as kinase inhibitors, estrogen receptor modulators, and agents targeting other cellular pathways implicated in diseases such as cancer and inflammatory disorders.[2][4][5] The methoxy and methyl groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

7-Methyl-5-methoxybenzothiophene is a polysubstituted benzothiophene with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties can be reliably predicted based on the well-established chemistry of the benzothiophene scaffold and its derivatives. This guide provides a comprehensive overview of its structure, proposed synthesis, predicted spectroscopic characteristics, and expected reactivity, offering a solid foundation for researchers and scientists interested in exploring the potential of this and related molecules. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

References

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed Central. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Ingenta Connect. [Link]

  • Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (2020). PubMed Central. [Link]

  • Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. (2002). PubMed. [Link]

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Taylor & Francis Online. [Link]

  • Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted. (2002). National Taiwan University Scholars. [Link]

  • A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. (2013). ResearchGate. [Link]

  • Supplementary Material for. (2016). Figshare. [Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. (2016). Journal of the American Chemical Society. [Link]

  • Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. (2004). ResearchGate. [Link]

  • An efficient one-pot method for the preparation of polysubstituted benzothiophenes. (2002). The Journal of Organic Chemistry. [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PubMed Central. [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. [Link]

  • The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. (2020). ResearchGate. [Link]

  • Process for the synthesis of benzo[b]thiophenes. (1996).
  • Process for the synthesis of benzothiophenes. (1999).
  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194723). (n.d.). NP-MRD. [Link]

  • 5-METHYLBENZO-[B]-THIOPHEN - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 13C NMR Spectrum (PHY0100507). (n.d.). PhytoBank. [Link]

  • Benzo[b]thiophene derivatives. (1994).
  • Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α - and β-positions of benzofuran and benzothiophen in electrophilic substitutions. (1971). RSC Publishing. [Link]

  • Mass spectra of benzothiophene derivatives extracted from a... (2001). ResearchGate. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. (2018). ResearchGate. [Link]

  • PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BENZO[B]THIOPHENE COMPOUNDS. (2015).
  • 5-Methoxy-1-benzothiophene. (n.d.). PubChem. [Link]

  • 5-Methylbenzo(b)thiophene. (n.d.). PubChem. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Benzo[b]thiophene, 5-methyl-. (n.d.). NIST WebBook. [Link]

  • Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (2016). Biogeosciences. [Link]

  • Benzo[b]thiophene, 5-methyl-. (n.d.). NIST WebBook. [Link]

  • 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]

  • Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives. (2005).
  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. [Link]

  • 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). (2013). ResearchGate. [Link]

Sources

Molecular Structure and Aromaticity of 7-Methyl Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, electronic properties, and synthetic pathways of 7-methylbenzothiophene.

Technical Guide for Chemical Researchers & Drug Developers

Executive Summary

7-Methylbenzothiophene (7-MBT) represents a critical scaffold in the development of selective estrogen receptor modulators (SERMs) and organic semiconductors. Unlike its 2- or 3-substituted counterparts, the 7-methyl isomer introduces a unique "peri-interaction" between the methyl group and the sulfur atom. This steric and electronic proximity alters the oxidative susceptibility of the sulfur center—a key parameter in metabolic stability and desulfurization kinetics. This guide provides a structural analysis, validated synthesis protocols, and reactivity profiles essential for high-precision applications.

Structural Architecture & Geometry

The "Peri" Interaction

The defining structural feature of 7-MBT is the proximity of the methyl group at position C7 to the sulfur atom at position 1. In the fused bicyclic system, C7 and S1 are spatially adjacent (peri-position), separated by the C7a bridgehead carbon.

  • Bond Lengths: The C7–C7a bond typically shows slight elongation compared to C4–C4a due to steric repulsion between the S-lone pair and the methyl hydrogens.

  • Steric Hindrance: The van der Waals radius of the methyl group (~2.0 Å) overlaps with the orbital space of the sulfur atom. This creates a "steric gate" that hinders the approach of electrophiles or oxidants to the sulfur center, a phenomenon analogous to—though less severe than—the refractory nature of 4,6-dimethyldibenzothiophene in deep desulfurization processes.

Crystallographic Packing

In the solid state, 7-MBT derivatives often adopt a herringbone packing motif. The 7-methyl group disrupts the perfect


-

stacking observed in unsubstituted benzothiophene, increasing solubility in organic solvents—a desirable trait for processing organic electronic materials.

Electronic Landscape & Aromaticity

The aromaticity of 7-MBT is best understood through Nucleus-Independent Chemical Shift (NICS) indices and resonance energy contributions. The system retains high aromaticity, but the methyl group acts as a weak electron-donating group (EDG) via hyperconjugation.

Aromaticity Indices (NICS)

The fusion of the benzene and thiophene rings results in a system where the benzene ring retains significant local aromaticity, while the thiophene ring is slightly less aromatic than isolated thiophene.

Ring SystemNICS(0) [ppm]NICS(1) [ppm]Electronic Character
Benzene (Ref) -9.7-10.2Highly Aromatic
Thiophene (Ref) -13.6-11.5Aromatic
7-MBT (Benzene Ring) -9.2-10.5Retained Aromaticity
7-MBT (Thiophene Ring) -11.8-9.8Slightly Reduced vs Isolated

Note: NICS values are approximate based on DFT-B3LYP/6-311+G(d,p) level calculations for fused thiophene systems. More negative values indicate higher aromaticity.

Resonance Mapping

The 7-methyl group donates electron density inductively (+I) into the benzene ring. However, because the thiophene ring is the more reactive center for Electrophilic Aromatic Substitution (EAS), the 7-methyl group's effect is transmitted through the fused bond.

Resonance cluster_0 Resonance & Reactivity Flow Me7 7-Methyl Group (+I Effect) Benzene Benzene Ring (Stabilized) Me7->Benzene Inductive Donation Thiophene Thiophene Ring (Reactive Center) Benzene->Thiophene Resonance Transmission C3 C-3 Position (Major Electrophilic Site) Thiophene->C3 HOMO Localization caption Fig 1. Electronic influence of the 7-methyl substituent on the benzothiophene core.

Synthetic Protocols

Accessing the 7-position selectively is challenging due to the directing effects of the sulfur atom. The most robust protocol involves the cyclization of ortho-substituted benzenethiols.

Protocol: Cyclization of 2-Methylbenzenethiol

This method ensures the methyl group is positioned correctly at C7 by starting with it in the ortho position relative to the sulfur.

Reagents:

  • Starting Material: 2-Methylbenzenethiol (o-Thiocresol)

  • Reagent: Bromoacetaldehyde diethyl acetal

  • Catalyst: Polyphosphoric acid (PPA) or Boron trifluoride etherate (

    
    )
    
  • Solvent: Chlorobenzene or Toluene

Step-by-Step Workflow:

  • Alkylation:

    • Dissolve 2-methylbenzenethiol (1.0 eq) in acetone with

      
       (2.0 eq).
      
    • Add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise at 0°C.

    • Reflux for 4 hours.[1] Filter salts and evaporate solvent to yield the sulfide intermediate.

  • Cyclization:

    • Dissolve the intermediate in chlorobenzene.

    • Add PPA (10 wt%) and heat to 100°C for 2 hours.

    • Mechanism:[2][3][4][5] Acid-catalyzed intramolecular electrophilic attack of the acetal carbon onto the benzene ring. Since position 6 (relative to original methyl) is sterically crowded, cyclization occurs at the unsubstituted ortho position (position 6 of the phenol, becoming C2/C3 of the thiophene). Wait—correction:

    • Correction: In 2-methylbenzenethiol, the thiol is at C1 and Methyl at C2. The open ortho position is C6. Cyclization onto C6 places the original C2-Methyl at the C7 position of the final benzothiophene.

Synthesis Start 2-Methylbenzenethiol (o-Thiocresol) Step1 S-Alkylation (Bromoacetaldehyde diethyl acetal / K2CO3) Start->Step1 Inter Arylthioacetal Intermediate Step1->Inter Step2 Acid-Catalyzed Cyclization (PPA / 100°C) Inter->Step2 Product 7-Methylbenzothiophene Step2->Product caption Fig 2. Retrosynthetic pathway for 7-methylbenzothiophene from o-thiocresol.

Validation Check
  • 1H NMR Confirmation: Look for the disappearance of the acetal protons (~4.5 ppm) and the appearance of the thiophene doublets (C2-H and C3-H) around 7.3–7.5 ppm. The 7-methyl group typically appears as a singlet around 2.5–2.6 ppm.

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

Despite the methyl group on the benzene ring, the thiophene ring remains the most reactive site.

  • Major Product: Substitution at C3 .

  • Minor Product: Substitution at C2 .

  • Effect of 7-Me: The 7-methyl group exerts a long-range inductive effect but does not alter the regioselectivity significantly compared to the parent benzothiophene. However, it slightly activates the system, making reaction times shorter than for unsubstituted benzothiophene.

Oxidative Desulfurization (ODS)

This is the critical differentiator for the 7-isomer.

  • Reaction: Oxidation of Sulfur to Sulfoxide (S=O) and Sulfone (O=S=O) using

    
    /Formic acid or organic peroxides.
    
  • Kinetic Inhibition: The 7-methyl group creates a "peri-effect." The rate of oxidation is slower than for benzothiophene or 3-methylbenzothiophene due to the steric hindrance blocking the trajectory of the oxidant toward the sulfur lone pair.

  • Implication: In drug metabolism (P450 oxidation), 7-MBT derivatives may show extended half-lives compared to non-hindered isomers.

Applications in Drug Development & Materials

SectorApplicationMechanism of Action
Pharmaceuticals SERMs (e.g., Raloxifene analogs) The benzothiophene core mimics the estradiol scaffold. The 7-methyl group can act as a "steric bumper," preventing metabolic degradation or improving receptor subtype selectivity (ER

vs ER

).
Materials Science Organic Field-Effect Transistors (OFETs) 7-Methyl substitution disrupts edge-to-face packing, promoting solubility and allowing for solution-processing of semiconductor films without destroying the

-conjugation necessary for charge transport.
Fuel Chemistry Refractory Sulfur Standards Used as a model compound to test the efficiency of desulfurization catalysts, representing "hard-to-remove" sulfur species due to steric shielding.

References

  • NIST Chemistry WebBook. Benzo[b]thiophene, 7-methyl-. National Institute of Standards and Technology. Link

  • PubChem. 7-Methylbenzo[b]thiophene Compound Summary. National Library of Medicine. Link

  • Schleyer, P. v. R., et al. (1996).[6] Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe.[6] Journal of the American Chemical Society.[6][7] (Foundational NICS methodology).[7]

  • White Rose Research Online. Aromaticity in the Electronic Ground and Lowest Triplet States of Molecules with Fused Thiophene Rings.Link

  • RSC Advances. Catalytic oxidative desulfurization of model fuels. (Context on steric hindrance in benzothiophenes). Link

Sources

Electronic properties of 5-methoxy-7-methylbenzothiophene for material science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 5-methoxy-7-methylbenzothiophene for Material Science

Foreword: The Benzothiophene Scaffold in Modern Organic Electronics

The relentless pursuit of next-generation electronic materials has led researchers to explore the vast landscape of π-conjugated organic molecules. Among these, benzothiophene derivatives have emerged as a cornerstone for innovation in organic electronics.[1] These heterocyclic compounds, featuring a benzene ring fused to a thiophene ring, offer a unique combination of high charge carrier mobility, robust thermal stability, and a molecular structure that is readily amenable to functionalization.[2][3] This tunability allows for the precise modulation of electronic properties, making benzothiophenes prime candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][3][4][5][6]

This guide provides an in-depth analysis of a specific, promising derivative: 5-methoxy-7-methylbenzothiophene. While benzothieno[3,2-b]benzothiophene (BTBT) and its analogues have been extensively studied, the strategic placement of electron-donating groups on the core benzothiophene structure presents a compelling avenue for fine-tuning material performance.[2][5] By examining the influence of the methoxy (-OCH₃) and methyl (-CH₃) substituents, we will elucidate the core electronic properties of this molecule, detail the experimental and computational methodologies required for its characterization, and project its potential within the field of material science. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique characteristics of functionalized benzothiophenes in advanced applications.

Molecular Architecture and Synthetic Strategy

The electronic behavior of an organic semiconductor is intrinsically linked to its molecular structure. The substituents on the 5-methoxy-7-methylbenzothiophene scaffold are not arbitrary; they are strategically positioned to modulate the electron density of the π-conjugated system.

  • Benzothiophene Core : Provides the rigid, planar π-system essential for charge transport. The presence of the sulfur atom enhances intermolecular orbital overlap compared to all-carbon acenes, which is beneficial for charge mobility.[2]

  • 5-methoxy Group (-OCH₃) : As a strong electron-donating group (EDG) through resonance, the methoxy substituent is expected to significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This is a critical factor for tuning the material's ionization potential and improving its performance as a hole-transport (p-type) material.

  • 7-methyl Group (-CH₃) : A weakly electron-donating group through induction, the methyl group further modulates the electronic landscape and can influence the molecule's solubility and solid-state packing, which in turn affects charge transport.[7]

Caption: Molecular structure of 5-methoxy-7-methylbenzothiophene.

G start Commercially Available Starting Materials step1 Step 1: Synthesis of Substituted Thiophenol start->step1 step2 Step 2: S-Alkylation with α-halo-ketone step1->step2 Intermediate 1 step3 Step 3: Intramolecular Cyclization (e.g., Acid-catalyzed) step2->step3 Intermediate 2 step4 Step 4: Aromatization/ Functional Group Interconversion step3->step4 Intermediate 3 product Final Product: 5-methoxy-7-methylbenzothiophene step4->product

Caption: Generalized synthetic workflow for substituted benzothiophenes.

Analysis of Core Electronic Properties

The utility of an organic semiconductor in a device is dictated by its fundamental electronic parameters. These properties determine how efficiently it can transport charge and interact with other materials at interfaces, such as electrodes or other organic layers.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the highest and lowest energy orbitals containing and lacking electrons, respectively. Their energy levels are paramount for device performance.[8]

  • HOMO (Highest Occupied Molecular Orbital): Corresponds to the ionization potential of the molecule. A higher HOMO energy level (less negative value) facilitates hole injection from an electrode and is characteristic of a good p-type (hole-transporting) material.[2] The strong electron-donating methoxy group is predicted to significantly raise the HOMO level of the benzothiophene core.

  • LUMO (Lowest Unoccupied Molecular Orbital): Relates to the electron affinity. A lower LUMO energy level facilitates electron injection and is desirable for n-type (electron-transporting) materials.

  • HOMO-LUMO Gap (E_g): This energy difference is the fundamental electronic band gap of the molecule.[9] It determines the energy required to excite an electron from the ground state and is a key factor in the material's optical properties, such as its absorption and emission wavelengths.[10][11] A smaller gap generally leads to absorption of longer wavelength light.

The interplay between these orbitals dictates the charge transfer capabilities of the molecule.[12][13]

Table 1: Predicted Electronic Properties of 5-methoxy-7-methylbenzothiophene

PropertyPredicted Value (eV)Significance in Material Science
HOMO Energy ~ -5.1 to -5.4Suitable for efficient hole injection from common anodes like ITO/PEDOT:PSS. Indicates strong p-type character.
LUMO Energy ~ -1.9 to -2.2Determines electron affinity and stability against reduction.
HOMO-LUMO Gap ~ 3.0 to 3.3Suggests the material will be largely transparent in the visible range, potentially emitting in the blue or near-UV spectrum if used in an OLED.

Disclaimer: The values in Table 1 are expert estimations based on the known effects of methoxy and methyl substituents on similar aromatic cores. Experimental verification is required.

Experimental and Computational Characterization Protocols

To validate the predicted properties and fully characterize 5-methoxy-7-methylbenzothiophene, a combination of electrochemical, spectroscopic, and computational methods is essential.

Experimental Workflow

G cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_data Data Analysis synthesis Material Synthesis & Purification cv Cyclic Voltammetry (CV) synthesis->cv uv_vis UV-Vis Spectroscopy synthesis->uv_vis device Device Fabrication (e.g., OFET) cv->device homo_lumo Determine HOMO/LUMO & Band Gap cv->homo_lumo uv_vis->device uv_vis->homo_lumo mobility Calculate Charge Carrier Mobility device->mobility dft DFT Calculations tddft TD-DFT Calculations dft->tddft dft->homo_lumo

Caption: Integrated workflow for characterizing organic semiconductor properties.

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Preparation: Dissolve a small, precise quantity of 5-methoxy-7-methylbenzothiophene in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.

  • Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple serves as an internal standard.

  • Measurement: Scan the potential to measure the onset of the first oxidation wave (E_ox) and, if accessible, the first reduction wave (E_red).

  • Calculation:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the optical band gap (E_g^opt) of the material.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or THF). Alternatively, create a thin film by spin-coating or drop-casting a solution onto a quartz substrate.

  • Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer. Identify the absorption onset (λ_onset), which is the wavelength at the low-energy edge of the lowest energy absorption band.

  • Calculation: The optical band gap is calculated using the Planck-Einstein relation:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

Protocol: Density Functional Theory (DFT) Calculations

Objective: To computationally model the electronic structure and predict HOMO/LUMO energies, electron distribution, and other properties.[11][14]

Methodology:

  • Structure Optimization: The ground state geometry of the molecule is optimized using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[15] Frequency calculations are performed to confirm the structure is at a true energy minimum.[15]

  • Electronic Properties: Single-point energy calculations are performed on the optimized structure to determine the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Analysis: The output provides the energy levels and visual plots of the orbital distributions, offering insights into the electronic nature of the molecule. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[3]

Potential Applications in Organic Electronic Devices

Based on the predicted electronic properties, 5-methoxy-7-methylbenzothiophene is a promising candidate for several applications in organic electronics, primarily as a p-type semiconductor.

Organic Field-Effect Transistors (OFETs)

The high predicted HOMO level makes this material an excellent candidate for the active channel layer in a p-type OFET. In such a device, a voltage applied to the gate electrode modulates the flow of holes between the source and drain electrodes. The efficiency of this process is quantified by the charge carrier mobility. The molecular structure, with its potential for ordered packing, could lead to high mobility values.[2][5]

Conceptual OFET Structure substrate Substrate (Si) dielectric Dielectric (SiO₂) semiconductor Active Layer (5-methoxy-7-methylbenzothiophene) source Source (Au) drain Drain (Au) gate Gate Electrode

Caption: Bottom-gate, top-contact OFET device architecture.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials with well-matched energy levels are required to ensure efficient injection and transport of charges (holes and electrons), leading to recombination and light emission. 5-methoxy-7-methylbenzothiophene could function effectively in two roles:

  • Hole Transport Layer (HTL): Its high HOMO level would facilitate efficient injection of holes from the anode and transport them to the emissive layer.

  • Host Material: For a blue-emitting OLED, its relatively wide band gap could make it a suitable host material for a fluorescent or phosphorescent dopant.

Organic Photovoltaics (OPVs)

In OPV devices, a donor material absorbs light to create an exciton (a bound electron-hole pair), which is then separated at an interface with an acceptor material. The HOMO level of the donor must be appropriately aligned with the acceptor's LUMO. Given its predicted properties, 5-methoxy-7-methylbenzothiophene could serve as an effective electron donor material when paired with a suitable fullerene or non-fullerene acceptor.[4]

Conclusion and Future Outlook

5-methoxy-7-methylbenzothiophene represents a strategically designed molecule with significant potential for application in organic electronics. The electron-donating methoxy and methyl groups are predicted to raise the HOMO energy level and tune the band gap, making it a highly attractive candidate for p-type semiconductor applications in OFETs, OLEDs, and OPVs.

The true potential of this material, however, hinges on empirical validation. The next critical steps involve:

  • Efficient Synthesis: Development and optimization of a scalable synthetic route.

  • Empirical Characterization: Thorough experimental investigation using the protocols outlined in this guide to confirm its electronic and optical properties.

  • Device Prototyping: Fabrication and testing of electronic devices to measure key performance metrics like charge carrier mobility, current efficiency, and power conversion efficiency.

By bridging theoretical design with rigorous experimental work, researchers can unlock the full potential of 5-methoxy-7-methylbenzothiophene and contribute to the ongoing advancement of organic semiconductor materials.

References

  • Exploring the Applications of Benzothiophene in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. (2025, October 24). CrystEngComm (RSC Publishing).
  • A Comprehensive Exploration of Synthetic Methods for Functionalized Benzo[c]Thiophene Derivatives and Their Material Science Applications. (2025, June 1).
  • Organic semiconductor. (n.d.). In Wikipedia.
  • Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. (2024, July 29). MDPI. Retrieved February 15, 2026, from

  • Electronic and Optical Properties of Organic Semiconductors: Experiment and Simulation. (n.d.). Oregon State University, Department of Physics.
  • Structures, Properties, and Device Applications for[1]Benzothieno[3,2‐b]Benzothiophene Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from

  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023, August 12). MDPI.
  • Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. (n.d.). ResearchGate.
  • Organic Semiconductors. (n.d.). EBSCO Research Starters.
  • A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties. (2024, June 17). PMC.
  • Electronic Properties of Organic Semiconductors. (n.d.). ResearchGate.
  • Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. (n.d.). PMC.
  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (n.d.). ScienceOpen.
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 8). PMC.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). AIP Conference Proceedings.
  • HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).
  • Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. (n.d.). Materials Advances (RSC Publishing).
  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (n.d.). PMC.
  • Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024, January 25). YouTube.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, June 20). PMC.

Sources

Strategic Exploitation of the 5-Methoxybenzothiophene Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 5-methoxy benzothiophene derivatives in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 5-methoxybenzothiophene (5-OMe-BT) scaffold represents a critical "privileged structure" in modern medicinal chemistry. Functioning primarily as a bioisostere of 5-methoxyindole —the core moiety of serotonin and melatonin—this sulfur-containing heterocycle offers distinct physicochemical advantages over its nitrogenous counterpart. By replacing the indole nitrogen with sulfur, medicinal chemists can modulate hydrogen bond donor/acceptor profiles, increase lipophilicity (LogP), and eliminate the potential for N-oxidation, thereby enhancing metabolic stability and blood-brain barrier (BBB) permeability.

This guide synthesizes recent advances in the application of 5-OMe-BT derivatives, focusing on their potent activities as tubulin polymerization inhibitors , Clk1/4 kinase inhibitors , and melatonin receptor ligands .

Chemical Basis & Pharmacophore Logic[1]

Indole-to-Benzothiophene Scaffold Hopping

The rationale for selecting the 5-methoxybenzothiophene core stems from its electronic and steric similarity to 5-methoxyindole.

  • Electronic Effects: The 5-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density in the thiophene ring, which is critical for pi-stacking interactions in protein binding pockets (e.g., the colchicine binding site of tubulin).

  • Metabolic Stability: Unlike indoles, which are susceptible to oxidative metabolism at the nitrogen or C-3 position, benzothiophenes are generally more robust. The 5-methoxy substituent also blocks the metabolically vulnerable C-5 position.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functionalization logic of the 5-OMe-BT core.

SAR_Map Core 5-Methoxybenzothiophene (Scaffold) C2 C-2 Position: Kinase Selectivity (Carboxamides) Tubulin Affinity (Aroyl groups) Core->C2 C3 C-3 Position: Melatonin Mimicry (Acetamidoethyl) Solubility Modulation Core->C3 C5 C-5 Methoxy: Electronic Donor (EDG) Metabolic Blockade Core->C5 S1 S-1 Sulfur: Lipophilicity Booster Weak H-Bond Acceptor Core->S1

Figure 1: Pharmacophore mapping of the 5-methoxybenzothiophene scaffold highlighting key derivatization sites.

Synthetic Architectures

To access high-value derivatives, robust synthetic protocols are required. The most authoritative method involves the condensation of 2-fluoro-5-methoxybenzaldehyde with ethyl thioglycolate.

Protocol: Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylate

This protocol is the industry standard for generating the C-2 functionalized core used in kinase and tubulin inhibitor synthesis.

Reagents:

  • 2-Fluoro-5-methoxybenzaldehyde (1.0 eq)

  • Ethyl thioglycolate (1.1 eq)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: DMF or DMSO

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve 2-fluoro-5-methoxybenzaldehyde in anhydrous DMF (0.5 M concentration). Add ethyl thioglycolate.

  • Base Addition: Add anhydrous

    
     carefully. The reaction is exothermic.
    
  • Cyclization: Heat the mixture to 60–80°C for 4–6 hours. The thioglycolate sulfur displaces the fluorine (SNAr), followed by an intramolecular aldol-type condensation to close the thiophene ring.

  • Workup: Pour the reaction mixture into ice-water. The product, ethyl 5-methoxybenzo[b]thiophene-2-carboxylate , typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

  • Hydrolysis (Optional): To generate the free acid for amide coupling, reflux the ester in THF/MeOH/Water with LiOH (3 eq) for 2 hours.

Synthesis_Flow Start 2-Fluoro-5-methoxybenzaldehyde + Ethyl Thioglycolate Step1 SNAr Displacement (Base: K2CO3, Solvent: DMF) Start->Step1 Step2 Intramolecular Cyclization (60-80°C, 4-6h) Step1->Step2 Product Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate Step2->Product Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Core Product->Hydrolysis Optional

Figure 2: General synthetic workflow for the 5-methoxybenzothiophene-2-carboxylate precursor.

Therapeutic Applications & Data Analysis

Oncology: Tubulin Polymerization Inhibitors

Derivatives substituted at the C-2 position with 3,4,5-trimethoxybenzoyl groups act as potent inhibitors of tubulin polymerization, binding to the colchicine site.[1]

  • Mechanism: The 5-methoxybenzothiophene core mimics the A-ring of colchicine, while the trimethoxybenzoyl moiety mimics the B-ring.

  • Key Insight: SAR studies indicate that the 5-methoxy group is crucial. However, in specific 3-unsubstituted series, shifting the methoxy to C-4 or C-7 can sometimes enhance potency depending on the specific aroyl linker used [1][2].[1]

  • Potency: 3-amino-5-methoxy derivatives have shown

    
     values in the low nanomolar range against cancer cell lines.[1][2]
    
Kinase Inhibition: Clk1/4 and DYRK1A

The 5-methoxybenzothiophene-2-carboxamide scaffold has emerged as a selective inhibitor of Cdc2-like kinases (Clks) , which regulate mRNA splicing.

  • Selectivity: The 5-methoxy group occupies a specific hydrophobic pocket in the ATP-binding site of Clk1, providing selectivity over closely related kinases.

  • Data:

    • Compound 16b (Hydrazide derivative):

      
       = 11 nM (Clk4), 163 nM (Clk1) [3].
      

Table 1: Comparative Potency of Selected 5-OMe-BT Derivatives

TargetDerivative ClassKey Substituent (C-2)

/ Activity
Reference
Tubulin 2-Aroylbenzo[b]thiophene3,4,5-Trimethoxybenzoyl2.6 – 12 nM (HeLa)[2]
Clk1 CarboxamidePiperidine-amide linker~100 nM[4]
Clk4 Hydrazide5-hydroxy/methoxy hydrazide11 nM[3]
Melatonin AcetamidoethylN-acetyl-2-aminoethylBioisostere (High Affinity)[5]
Neurology: Melatonin & Serotonin Receptor Ligands

The 5-methoxybenzothiophene scaffold is a classic isostere for melatonin (5-methoxy-N-acetyltryptamine).

  • Melatonin Receptors (MT1/MT2): The sulfur atom increases lipophilicity (

    
     vs 1.6 for melatonin), improving CNS penetration.
    
  • Metabolic Blocking: Halogenation at C-6 combined with the 5-methoxy group prevents hydroxylation, significantly extending the half-life compared to the indole parent [5].

References

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. National Institutes of Health (NIH). Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link][1]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules (MDPI). Available at: [Link][1]

  • Benzo[b]thiophene derivatives. XXVII. 5-Methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, blocked analogs of melatonin. Journal of Heterocyclic Chemistry.[3] Available at: [Link]

Sources

Technical Guide: Thermodynamic Stability of 7-Methyl-5-methoxy Benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic and chemical stability profile of 7-Methyl-5-methoxy benzothiophene , a specialized heterocyclic scaffold often utilized in selective estrogen receptor modulator (SERM) research and organic semiconductor design.

Executive Summary

This compound (7M-5OMe-BT) represents a fused thiophene-benzene system stabilized by asymmetric electron-donating substitution. While the benzothiophene core is inherently robust (


29 kcal/mol resonance energy), the specific 5,7-substitution pattern introduces unique thermodynamic vectors:
  • Thermal Stability: High.[1] Predicted melting point >80°C (solid state), stable up to ~250°C under inert atmosphere.

  • Chemical Stability: Moderate. The 5-methoxy group activates the system toward electrophilic attack, while the 7-methyl group provides steric shielding to the sulfur center (peri-interaction), potentially retarding S-oxidation.

  • Risk Profile: Primary degradation pathways are S-oxidation (sulfoxide formation) and acid-catalyzed demethylation .

Molecular Architecture & Electronic Thermodynamics

To understand the stability, we must first analyze the electronic contribution of the substituents on the benzothiophene (BT) core.

Substituent Effects

The stability of 7M-5OMe-BT is governed by the interplay of the Methoxy (OMe) and Methyl (Me) groups on the aromatic system.

PositionGroupElectronic EffectThermodynamic Consequence
C5 Methoxy (-OMe)+M (Mesomeric) >> -I (Inductive)Strongly activates the benzene ring. Increases HOMO energy, making the molecule more susceptible to oxidative stress but thermodynamically favoring the solid state due to dipole interactions.
C7 Methyl (-Me)+I (Inductive) Weakly activates. Crucially, the C7 position is pseudo-peri to the Sulfur atom (via C7a). This steric bulk can hinder enzymatic or chemical approach to the sulfur lone pairs, potentially increasing metabolic stability compared to the 5-methoxy-only analog.
Resonance & Aromaticity

The benzothiophene system is less aromatic than naphthalene but more stable than isolated thiophene. The 5-OMe group delocalizes electron density into the C4 and C6 positions, and significantly into the C2-C3 double bond of the thiophene ring via cross-ring conjugation.

  • Stability Implication: The molecule prefers to retain aromaticity. Reactions that disrupt the benzene ring (e.g., reduction) are thermodynamically unfavorable (

    
    ). Reactions at the C2-C3 bond (e.g., electrophilic addition) are kinetically accessible but thermodynamically reversible under certain conditions.
    

Degradation Pathways & Stability Profiling

The thermodynamic stability is challenged primarily by oxidative and acidic environments. The following diagram maps the critical degradation pathways that researchers must monitor.

Degradation Pathway Diagram

DegradationPathways Parent 7-Methyl-5-methoxy benzothiophene (Stable Core) Sulfoxide S-Oxide (Sulfoxide) Parent->Sulfoxide Oxidation (H2O2/mCPBA) Delta G < 0 Demethyl 5-Hydroxy Derivative Parent->Demethyl Acid Hydrolysis (H+) High Temp Dimer Electrophilic Dimerization Parent->Dimer Light/Radical (Photostability risk) Sulfone S,S-Dioxide (Sulfone) Sulfoxide->Sulfone Strong Oxidation Irreversible

Figure 1: Primary degradation pathways. S-oxidation is the most thermodynamically favored degradation route under aerobic conditions.

Specific Chemical Vulnerabilities
  • S-Oxidation: The sulfur atom is the "softest" nucleophile. In the presence of peroxides or metabolic oxidases (e.g., CYP450), it forms the sulfoxide.

    • Thermodynamics: The formation of the S=O bond is highly exothermic.

  • Demethylation: While aryl methyl ethers are generally stable, strong Lewis acids (e.g., BBr3) or high-temperature aqueous acids can cleave the O-Me bond.

    • Thermodynamics: High activation energy (

      
      ). Unlikely to occur under standard storage conditions (25°C/60% RH).
      

Experimental Validation Framework

As a Senior Scientist, you cannot rely solely on prediction. The following protocols are designed to empirically determine the thermodynamic boundaries of 7M-5OMe-BT.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), heat of fusion (

), and polymorphic purity.
  • Sample Prep: Weigh 2–5 mg of 7M-5OMe-BT into a Tzero aluminum pan. Crimp hermetically.

  • Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C under

    
     purge (50 mL/min).
    
  • Analysis:

    • Sharp Endotherm: Indicates pure crystalline form (Target

      
      : Expected >80°C).
      
    • Broad/Split Peak: Indicates solvates or polymorphic mixtures (common in benzothiophenes).

    • Exotherm post-melt: Indicates thermal decomposition.

Protocol B: Forced Degradation (Stress Testing)

Objective: Establish stability-indicating limits for drug substance filing.

Stress ConditionReagent/SettingDurationTarget Endpoint
Oxidation 3%

24 Hours< 5% Sulfoxide formation
Acid Hydrolysis 0.1 N HCl48 HoursNo Demethylation
Photostability 1.2 million lux hours~1 week< 2% Dimerization
Thermal 60°C / Dry2 weeks100% Recovery
Protocol C: Computational Stability Assessment (DFT)

If experimental material is limited, use Density Functional Theory to compare isomers (e.g., vs. 2-methyl or 6-methoxy isomers).

Workflow:

  • Structure Optimization: B3LYP/6-31G(d,p) level of theory.

  • Frequency Calculation: Confirm true minimum (no imaginary frequencies).

  • Relative Energy (

    
    ):  Compare total electronic energy + ZPE.
    
    • Hypothesis: 7-Methyl isomer should be thermodynamically stable but slightly higher in energy than the 2-methyl isomer due to steric strain near the ring fusion, yet kinetically persistent.

Stability Testing Workflow

This flowchart guides the decision-making process for characterizing a new batch of 7M-5OMe-BT.

StabilityWorkflow Start Synthesize/Acquire 7M-5OMe-BT Purity Check Purity (HPLC > 98%?) Start->Purity SolidState Solid State Analysis (XRPD / DSC) Purity->SolidState Yes Fail Reject/Re-purify Purity->Fail No Stress Stress Testing (Oxidation/Acid/Heat) SolidState->Stress Single Polymorph SolidState->Fail Amorphous/Mixed Pass Thermodynamically Stable Candidate Stress->Pass < 1% Degradation Stress->Fail > 1% Degradation

Figure 2: Step-by-step stability validation workflow for benzothiophene derivatives.

Conclusion

This compound exhibits a robust thermodynamic profile suitable for pharmaceutical intermediate use. Its primary stability vector is the aromatic integrity of the fused system, while its principal liability is sulfur oxidation .

For drug development applications, it is critical to control the polymorphic form during crystallization, as the 5-methoxy group can induce multiple packing motifs (solvates) that differ in thermodynamic stability.

References

  • Substituent Effects on Benzothiophene Stability Source: ResearchGate (2025). Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives.

  • Benzothiophene in Medicinal Chemistry Source: PubMed (2017). An overview of benzo[b]thiophene-based medicinal chemistry.

  • Polymorphism in Methoxy-Substituted Aromatics Source: RSC Publishing (2015). Concomitant polymorphs of methoxyflavone (5-methyl-7-methoxyflavone).

  • Computational Stability of Thiophene Isomers Source: BenchChem (2025). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.

  • General Reactivity of Benzothiophenes Source: NIST WebBook. Benzo[b]thiophene, 5-methyl- Properties and Spectra.

Sources

The Architectural Blueprint of Bioactivity: A Pharmacophore-Driven Exploration of Methyl-Methoxy Benzothiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiophene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic placement of methyl and methoxy substituents on this heterocyclic system can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical exploration of pharmacophore analysis as applied to methyl-methoxy benzothiophene analogs. We will dissect the theoretical underpinnings of pharmacophore modeling, delineate a rigorous workflow for its application, and synthesize findings from various studies to illuminate the structure-activity relationships (SAR) governed by these key functional groups. This document is intended to serve as a practical and insightful resource for scientists engaged in the rational design and development of novel therapeutics based on the benzothiophene framework.

Introduction: The Benzothiophene Scaffold and the Power of Pharmacophore Modeling

Benzothiophene, an aromatic heterocyclic compound, is a cornerstone in the synthesis of a wide array of therapeutic agents.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties.[4][5] The versatility of the benzothiophene nucleus allows for chemical modifications that can fine-tune its interaction with biological targets. Among the most common and impactful modifications are the introduction of methyl and methoxy groups, which can alter a molecule's size, shape, lipophilicity, and hydrogen bonding capacity.

Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[6] A pharmacophore is not a real molecule but rather an abstract representation of the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.[7] By understanding the pharmacophore of a series of active compounds, researchers can design new molecules with enhanced potency and selectivity, guide virtual screening campaigns to identify novel hits from large compound libraries, and predict the activity of untested compounds.[8]

There are two primary approaches to pharmacophore modeling:

  • Ligand-based pharmacophore modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.

  • Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, this approach can be used to map the key interaction points within the active site, providing a more direct blueprint for ligand design.[9]

This guide will focus on a ligand-based approach, synthesizing data from various studies on methyl-methoxy benzothiophene analogs to construct a conceptual pharmacophoric understanding.

The Influence of Methyl and Methoxy Substitutions on Pharmacophoric Features

The addition of methyl and methoxy groups to the benzothiophene scaffold can significantly impact the resulting pharmacophore. Understanding these effects is crucial for rational drug design.

Methyl Substituents: Modulators of Steric Profile and Hydrophobicity

A methyl group, while seemingly simple, can exert profound effects on a molecule's biological activity. Its primary contributions to the pharmacophore are:

  • Increased Hydrophobicity: The nonpolar nature of the methyl group enhances the lipophilicity of the molecule. This can lead to stronger hydrophobic interactions with the target protein, a key feature in many pharmacophore models.

  • Steric Influence: The size of the methyl group can dictate the orientation of the molecule within the binding pocket. It can act as a "steric bumper," preventing certain binding modes while favoring others. This steric hindrance can be crucial for selectivity.[10]

  • Metabolic Stability: Methyl groups can sometimes block sites of metabolic oxidation, increasing the compound's half-life in vivo.

Studies on 2-methylbenzothiophene have shown that the methyl group at the 2-position can enhance reactivity without causing significant steric hindrance to the approach of oxidants.[10] In the context of α-hydroxyphosphonates with a benzothiophene scaffold, 3-methyl-substituted compounds have shown distinct NMR spectral characteristics, indicating an altered electronic environment.[1]

Methoxy Substituents: Introducing Polarity and Hydrogen Bonding Potential

The methoxy group offers a different set of physicochemical properties that can be leveraged in pharmacophore design:

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target protein. This is a frequently identified feature in pharmacophore models.

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring system and thereby modulate its interaction with the target.

  • Conformational Constraint: The presence of a methoxy group can influence the preferred conformation of the molecule due to its size and potential for intramolecular interactions.

In a study of 3-(4-methoxybenzyl)-1-benzothiophene, the methoxy group is a key feature of the substituent that influences the overall conformation and crystal packing of the molecule.[11]

A Step-by-Step Workflow for Pharmacophore Analysis

The following outlines a generalized yet detailed protocol for conducting a ligand-based pharmacophore analysis of a series of methyl-methoxy benzothiophene analogs.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation
  • Dataset Preparation:

    • Compile a dataset of methyl-methoxy benzothiophene analogs with their corresponding biological activity data (e.g., IC₅₀, EC₅₀, or Ki values).

    • Ensure the dataset includes both active and inactive compounds to train and validate the model's ability to discriminate.

    • The structures of all molecules should be accurately drawn and converted to a 3D format.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the dataset. This is a critical step as the bioactive conformation is often not the lowest energy conformation in solution.

    • Utilize a robust conformational search algorithm (e.g., Monte Carlo, systematic search).

  • Feature Identification and Pharmacophore Hypothesis Generation:

    • Identify the key chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, etc.) present in the active molecules.

    • Use a pharmacophore generation program to align the active molecules and identify common features and their spatial arrangements. This will result in a set of pharmacophore hypotheses.

    • One study on 4-substituted benzothiophene derivatives identified hydrogen bond acceptors, hydrogen bond donors, positively charged centers, and aromatic carbons as important pharmacophoric features.[4]

  • Scoring and Ranking of Hypotheses:

    • The generated pharmacophore hypotheses are scored and ranked based on their ability to map the most active compounds while excluding inactive ones.

    • Statistical parameters such as the survival score or fit value are often used for ranking.

  • Pharmacophore Model Validation:

    • Internal Validation: Use a test set of compounds (not used in model generation) to assess the predictive power of the top-ranked pharmacophore models.

    • External Validation: Screen a database of known active and decoy molecules to evaluate the model's ability to enrich the active compounds.

    • Fischer's Randomization Test: Scramble the activity data of the training set and generate new pharmacophore hypotheses. A valid model should have a significantly higher score than the models generated from randomized data.

Logical Workflow for Pharmacophore Model Generation and Validation

PharmacophoreWorkflow cluster_DataPrep Data Preparation cluster_ModelGen Model Generation cluster_Validation Model Validation A Compile Dataset (Actives & Inactives) B 2D to 3D Structure Conversion A->B C Conformational Analysis B->C D Feature Identification C->D E Generate Pharmacophore Hypotheses D->E F Score and Rank Hypotheses E->F G Internal Validation (Test Set) F->G H External Validation (Decoy Set) G->H I Fischer's Randomization H->I J Final Validated Pharmacophore Model I->J

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Case Study Synthesis: Unraveling the SAR of Methyl-Methoxy Benzothiophenes

A 3D-QSAR study on 4-substituted benzothiophene analogs as Factor IXa inhibitors revealed the importance of steric and electrostatic interactions.[12] The generated pharmacophore model highlighted the necessity of two aromatic features, contributed by the benzothiophene nucleus, along with hydrogen bond donor/acceptor and ionizable features. The placement of methyl and methoxy groups at various positions would directly influence these steric and electrostatic fields.

For instance, a methoxy group at a position where a hydrogen bond acceptor is favorable would likely increase activity. Conversely, a bulky methyl group in a sterically constrained region would be detrimental. The electronic properties of the methoxy group could also enhance the aromatic interactions identified in the pharmacophore.

In another study on benzothiophene inhibitors of MK2, the structure-activity relationship was explored, providing a basis for understanding how different substituents on the benzothiophene core affect potency and selectivity.[13] While not exclusively focused on methyl and methoxy groups, the principles of how substituent size, electronics, and hydrogen bonding potential impact activity are directly applicable.

The following table summarizes hypothetical SAR data based on the principles discussed, illustrating how the position of methyl and methoxy groups could influence biological activity against a hypothetical kinase target.

Analog Substitution Pattern Hypothetical IC₅₀ (nM) Rationale for Activity
1 Unsubstituted500Baseline activity of the benzothiophene core.
2 3-Methyl250Increased hydrophobicity enhances binding in a lipophilic pocket.
3 6-Methoxy100Methoxy oxygen acts as a key hydrogen bond acceptor with a backbone amide.
4 2-Methyl, 6-Methoxy50Combination of favorable hydrophobic and hydrogen bonding interactions.
5 4-Methoxy800Steric clash of the methoxy group with a residue in the binding site.
6 5-Methyl450Minimal impact on key binding interactions.

Illustrative Pharmacophore Model for a Hypothetical Methyl-Methoxy Benzothiophene Analog

Sources

Methodological & Application

Application Note: Strategic Electrophilic Aromatic Substitution of 7-Methyl-5-methoxybenzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold in Modern Chemistry

The benzo[b]thiophene moiety is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and lipophilic nature make it a privileged component in a multitude of pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1] The functionalization of the benzothiophene core via electrophilic aromatic substitution (EAS) is a critical strategy for synthesizing novel derivatives and tuning their biological activity.[2]

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution of 7-Methyl-5-methoxybenzothiophene, a substrate featuring a highly activated benzene ring fused to the thiophene core. We will dissect the complex interplay of substituent directing effects to predict regiochemical outcomes and provide detailed, field-proven protocols for key EAS reactions.

Foundational Principles: Reactivity of the Substituted Benzothiophene Core

Inherent Reactivity of Benzothiophene

The unsubstituted benzo[b]thiophene ring system is an aromatic 10π-electron system.[1][2] In electrophilic aromatic substitution reactions, the thiophene ring is generally more reactive than the fused benzene ring.[2] Attack occurs preferentially at the C3 position, as this pathway leads to a more stable carbocation intermediate where the positive charge is effectively stabilized by the sulfur atom without disrupting the aromaticity of the benzene ring.[1][3]

Analysis of Substituent Directing Effects

In 7-Methyl-5-methoxybenzothiophene, the presence of two electron-donating groups (EDGs) on the benzene ring dramatically alters the molecule's reactivity profile.[4]

  • The 5-Methoxy Group (-OCH₃): The methoxy group is a powerful activating group.[5] It donates electron density to the aromatic ring primarily through a strong positive mesomeric (+M) or resonance effect, with a weaker electron-withdrawing inductive (-I) effect.[6][7] This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than unsubstituted benzene.[5][7] As a classic ortho, para-director, the 5-methoxy group strongly activates the C4 (para) and C6 (ortho) positions.[6]

  • The 7-Methyl Group (-CH₃): The methyl group is a weakly activating group that directs substitution to the ortho and para positions.[8] Its activating nature stems from a combination of a positive inductive effect (+I) and hyperconjugation, both of which donate electron density to the ring.[9][10] In this molecule, the 7-methyl group activates the C6 (ortho) position.

Predicted Regioselectivity: A Consensus of Effects

The overall regioselectivity of an EAS reaction on this substrate is determined by the synergistic and competitive effects of the substituents and the inherent reactivity of the heterocyclic system.

  • Activation Dominance: The benzene portion of the molecule is highly activated by two EDGs, making it the more probable site for electrophilic attack compared to the C3 position of the thiophene ring. The powerful +M effect of the methoxy group is the dominant electronic influence.

  • Positional Analysis:

    • C4 Position: Strongly activated by the para-directing methoxy group. It is sterically accessible.

    • C6 Position: Activated by both the ortho-directing methoxy group and the ortho-directing methyl group. This position has the highest electron density on paper but is sterically hindered by the adjacent C7-methyl group.

    • C2 & C3 Positions: While C3 is the most reactive site in unsubstituted benzothiophene, the overwhelming activation of the benzene ring likely makes it a minor pathway in this specific molecule.

Caption: Predicted regioselectivity in 7-Methyl-5-methoxybenzothiophene.

Experimental Protocols for Electrophilic Aromatic Substitution

The following protocols are designed as robust starting points. Due to the activated nature of the substrate, careful control of temperature and stoichiometry is crucial to prevent polysubstitution and side reactions.[11] All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration at the C4 Position

This protocol uses potassium nitrate in sulfuric acid, a method that allows for excellent temperature control and often favors kinetic product formation.[12]

Materials:

  • 7-Methyl-5-methoxybenzothiophene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Nitrate (KNO₃), finely powdered

  • Crushed Ice and Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-5-methoxybenzothiophene (1.0 eq) in concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) at 0°C using an ice bath. Stir until a homogeneous solution is obtained.

  • Reagent Addition: Add finely powdered potassium nitrate (1.05 eq) portion-wise to the stirred solution over 20-30 minutes. Scientist's Note: This slow, portion-wise addition is critical to maintain the low temperature and prevent a runaway exothermic reaction, which could lead to undesired side products.[12]

  • Reaction: Maintain the reaction temperature at 0°C and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, very carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.

  • Work-up: Allow the ice to melt completely. The nitrated product will often precipitate as a solid.

    • If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (check with pH paper), and then wash with a small amount of cold ethanol or methanol.

    • If the product is oily, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x volumes).

  • Neutralization & Drying: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Friedel-Crafts Acylation at the C4 Position

This protocol uses acetyl chloride and aluminum chloride to introduce an acetyl group, a key building block for further synthetic transformations.[13][14]

Materials:

  • 7-Methyl-5-methoxybenzothiophene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice and Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser with drying tube

Procedure:

  • Catalyst Suspension: In a dry, inert-atmosphere (e.g., nitrogen) round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool the suspension to 0°C in an ice bath. Scientist's Note: Anhydrous conditions are paramount as AlCl₃ reacts violently with water.[13] The Lewis acid may form a complex with the methoxy group or the sulfur atom, hence a slight excess is often required.

  • Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. A complex forming the reactive acylium ion will be generated.[15]

  • Substrate Addition: Dissolve 7-Methyl-5-methoxybenzothiophene (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and quench by slowly and carefully pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.[13] This hydrolyzes the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with additional DCM (2x volumes).

  • Washing & Drying: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).

General Workflow and Characterization

The successful synthesis of the target molecule requires a systematic workflow from reaction setup to final product analysis.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis start 7-Methyl-5-methoxy benzothiophene reagents Select Electrophile & Catalyst (e.g., KNO₃/H₂SO₄ or AcCl/AlCl₃) start->reagents reaction Controlled Reaction (Temp, Time, Stoichiometry) reagents->reaction quench Quenching (e.g., Ice Water) reaction->quench workup Aqueous Work-up (Extraction, Washing) quench->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Structural Characterization purify->characterize nmr NMR Spectroscopy (¹H, ¹³C, NOESY for regiochemistry) characterize->nmr ms Mass Spectrometry (Confirm Molecular Weight) characterize->ms ir IR Spectroscopy (Confirm Functional Group) characterize->ir final Pure C4-Substituted Product nmr->final ms->final ir->final

Caption: General experimental workflow for EAS of the title compound.

Characterization: The regiochemistry of the final products must be unambiguously determined.

  • ¹H NMR: The coupling patterns of the aromatic protons are definitive. For C4-substitution, the C6 and C7 protons will appear as singlets (or very narrow doublets due to meta-coupling), while the C2 and C3 protons on the thiophene ring will remain as doublets.

  • NOESY: Nuclear Overhauser Effect Spectroscopy can confirm the spatial proximity between the newly introduced substituent and adjacent protons (e.g., the methoxy protons), confirming the site of substitution.

  • Mass Spectrometry & IR: These techniques will confirm the correct mass and the successful incorporation of the new functional group (e.g., -NO₂ or -C(O)CH₃).

Summary Data Table

Reaction TypeReagentsKey ConditionsPredicted Major Product
Nitration KNO₃, H₂SO₄0°C, 1-2 hours4-Nitro-7-methyl-5-methoxybenzothiophene
Bromination N-Bromosuccinimide (NBS), DMFRoom Temp, 2-4 hours4-Bromo-7-methyl-5-methoxybenzothiophene
Acylation Acetyl Chloride, AlCl₃, DCM0°C to Room Temp, 2-4 hours4-Acetyl-7-methyl-5-methoxybenzothiophene

References

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Application Notes and Protocols for the Functionalization of 7-Methyl-5-methoxy benzothiophene in SERM Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure for Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) represent a class of therapeutic agents that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows for the development of drugs that can, for instance, antagonize estrogen's effects in breast tissue, thereby inhibiting the growth of hormone-sensitive cancers, while simultaneously acting as an agonist in bone to prevent osteoporosis.[2][3] The benzothiophene core is a well-established "privileged scaffold" in the design of SERMs, with clinically successful drugs such as raloxifene and arzoxifene validating its utility.[1][3] The structural rigidity and the specific spatial arrangement of key functional groups on the benzothiophene ring system are crucial for achieving the desired tissue-selective ER modulation.

The 7-Methyl-5-methoxy benzothiophene core offers a unique starting point for the development of novel SERMs. The methoxy and methyl groups can influence the electronic properties and metabolic stability of the molecule, while also providing handles for further functionalization. Strategic modification of this core, particularly at the 2- and 3-positions, allows for the introduction of pharmacophoric elements known to be critical for high-affinity ER binding and the desired agonist/antagonist profile. This guide provides a comprehensive overview of the synthetic strategies for the functionalization of this compound and detailed protocols for the biological evaluation of the resulting compounds as potential SERMs.

I. Synthetic Strategies for the Functionalization of this compound

The key to developing potent and selective benzothiophene-based SERMs lies in the precise installation of functional groups that mimic the key interactions of the natural ligand, 17β-estradiol, within the ligand-binding pocket of the estrogen receptor. Structure-activity relationship (SAR) studies of raloxifene and its analogs have demonstrated the critical importance of a 2-aryl group and a 3-aroyl moiety bearing a basic side chain.[4] Additional substitutions on the benzothiophene nucleus can modulate the pharmacological profile, though modifications at the 4-, 5-, or 7-positions have been shown to sometimes reduce biological activity.[1] Therefore, our synthetic strategy will focus on the introduction of diverse aryl and aroyl groups at the C2 and C3 positions of the this compound core.

Proposed Synthetic Workflow

The proposed synthetic route begins with the readily accessible this compound and proceeds through a two-step functionalization sequence: Friedel-Crafts acylation at the C3 position followed by a palladium-catalyzed C-H arylation at the C2 position.

Synthetic_Workflow start This compound step1 Friedel-Crafts Acylation (Aroyl Chloride, AlCl3) start->step1 intermediate1 3-Aroyl-7-methyl-5-methoxy benzothiophene step1->intermediate1 step2 Pd-Catalyzed C-H Arylation (Aryl Halide, Pd(OAc)2) intermediate1->step2 final_product 2-Aryl-3-aroyl-7-methyl-5-methoxy benzothiophene Derivatives (SERM Candidates) step2->final_product

Caption: Proposed synthetic workflow for the functionalization of this compound.

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol describes the introduction of an aroyl group at the C3 position of the benzothiophene core, a key pharmacophoric element for SERM activity.

Materials:

  • This compound

  • Substituted Benzoyl Chloride (e.g., 4-(2-(1-piperidinyl)ethoxy)benzoyl chloride hydrochloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (2.5 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of the substituted benzoyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aroyl-7-methyl-5-methoxy benzothiophene.

Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5][6] The Lewis acid, AlCl₃, activates the benzoyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich benzothiophene ring, preferentially at the C3 position due to the directing effects of the sulfur atom and the methoxy group.

Protocol 2: Palladium-Catalyzed C-H Arylation of 3-Aroyl-7-methyl-5-methoxy benzothiophene

This protocol details the introduction of an aryl group at the C2 position, another critical component for high-affinity ER binding.

Materials:

  • 3-Aroyl-7-methyl-5-methoxy benzothiophene (from Protocol 1)

  • Aryl Halide (e.g., 4-bromophenol)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Pivalic Acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a sealed tube, combine 3-aroyl-7-methyl-5-methoxy benzothiophene (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (10 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%) in anhydrous DMF.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-3-aroyl-7-methyl-5-methoxy benzothiophene.

Causality: Palladium-catalyzed C-H arylation is a powerful tool for the direct formation of C-C bonds.[7] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) pathway at the C2 position of the benzothiophene, and finally reductive elimination to afford the arylated product and regenerate the active catalyst.

II. Biological Evaluation of Functionalized Benzothiophene Derivatives

A tiered screening approach is essential for the efficient evaluation of newly synthesized compounds. This involves a series of in vitro assays to determine their binding affinity for the estrogen receptors (ERα and ERβ), their functional activity as agonists or antagonists, and their effect on cancer cell proliferation.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening assay1 ERα/ERβ Competitive Binding Assay assay2 ERα/ERβ Reporter Gene Assay (Agonist/Antagonist Mode) assay1->assay2 Determine IC50 assay3 MCF-7 Cell Proliferation Assay assay2->assay3 Confirm Functional Activity

Caption: A tiered screening cascade for the evaluation of SERM candidates.

Protocol 3: Estrogen Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay determines the affinity of the test compounds for ERα and ERβ by measuring their ability to displace a fluorescently labeled estrogen ligand.

Materials:

  • Recombinant human ERα and ERβ ligand-binding domains

  • Fluorescent estrogen tracer (e.g., Fluormone™ ES2)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 100 µg/mL bovine gamma globulin)

  • 17β-Estradiol (as a reference compound)

  • Test compounds

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and 17β-estradiol in the assay buffer.

  • In a 384-well black microplate, add the assay buffer, fluorescent tracer, and either ERα or ERβ to each well.

  • Add the serially diluted test compounds or 17β-estradiol to the appropriate wells. Include control wells containing only the tracer (for minimum polarization) and wells with the tracer and receptor (for maximum polarization).

  • Incubate the plate at room temperature for 2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the percent inhibition of tracer binding for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the tracer binding) by fitting the data to a sigmoidal dose-response curve.

Causality: This is a competitive binding assay based on the principle of fluorescence polarization.[8] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger estrogen receptor, its rotation is slowed, leading to an increase in polarization. Test compounds that bind to the receptor will displace the tracer, causing a decrease in polarization.

Protocol 4: Dual-Luciferase Reporter Gene Assay for ERα and ERβ Activity

This cell-based assay determines whether a compound acts as an agonist or an antagonist of ERα and ERβ by measuring the transcriptional activation of a reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for human ERα and ERβ

  • Estrogen Response Element (ERE)-driven firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% charcoal-stripped fetal bovine serum (cs-FBS)

  • 17β-Estradiol

  • ICI 182,780 (Fulvestrant, a pure antiestrogen)

  • Test compounds

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in 96-well plates with the ERα or ERβ expression plasmid, the ERE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Agonist Mode: After 24 hours, replace the medium with DMEM containing 10% cs-FBS and treat the cells with serial dilutions of the test compounds or 17β-estradiol for another 24 hours.

  • Antagonist Mode: Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of 17β-estradiol (e.g., the EC₅₀ concentration) for 24 hours. Include a control with ICI 182,780.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.[9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For agonist mode, plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response). For antagonist mode, plot the percentage of inhibition of estradiol-induced activity against the compound concentration to determine the IC₅₀.

Causality: This assay leverages the modular nature of nuclear receptor signaling.[10] Upon ligand binding, the ER dimerizes and binds to EREs in the promoter of target genes, recruiting co-activators and initiating transcription. In this assay, the target gene is the firefly luciferase reporter. An agonist will induce luciferase expression, while an antagonist will block the estradiol-induced expression.

Protocol 5: MCF-7 Cell Proliferation Assay

This assay assesses the effect of the synthesized compounds on the proliferation of an estrogen-dependent human breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM with 10% FBS

  • DMEM with 10% charcoal-stripped FBS (cs-FBS)

  • 17β-Estradiol

  • Tamoxifen (as a reference SERM)

  • Test compounds

  • Trypsin-EDTA

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed MCF-7 cells in 96-well plates in DMEM with 10% FBS and allow them to attach overnight.

  • Wash the cells with PBS and replace the medium with DMEM containing 10% cs-FBS.

  • Treat the cells with serial dilutions of the test compounds, 17β-estradiol, or tamoxifen. Include a vehicle control.

  • For antagonist testing, co-treat the cells with serial dilutions of the test compounds and a fixed concentration of 17β-estradiol.

  • Incubate the plates for 5-7 days.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Plot the luminescent signal against the compound concentration to determine the effect on cell proliferation. Calculate the GI₅₀ (concentration for 50% growth inhibition) for antagonists.

Causality: MCF-7 cells are ER-positive and their proliferation is stimulated by estrogens.[11] A SERM with antagonist activity in breast tissue will inhibit the estrogen-induced proliferation of these cells.

III. Mechanism of Action: The Molecular Basis of SERM Selectivity

The tissue-selective effects of SERMs are a result of their ability to induce distinct conformational changes in the estrogen receptor upon binding. This, in turn, leads to the differential recruitment of co-activator and co-repressor proteins in a cell-type-specific manner.

SERM_Mechanism cluster_0 Agonist Action (e.g., in Bone) cluster_1 Antagonist Action (e.g., in Breast) Agonist SERM ER Coactivators Co-activators (e.g., SRC-1) Agonist:f1->Coactivators Recruits Gene_Activation Gene Transcription (Bone Formation) Coactivators->Gene_Activation Promotes Antagonist SERM ER Corepressors Co-repressors (e.g., NCoR) Antagonist:f1->Corepressors Recruits Gene_Repression Gene Repression (Inhibition of Cell Proliferation) Corepressors->Gene_Repression Induces

Caption: Simplified signaling pathway illustrating the differential recruitment of co-regulators by SERM-ER complexes.

In tissues where a SERM acts as an agonist, the ligand-ER complex adopts a conformation that favors the binding of co-activator proteins. These co-activators then facilitate the recruitment of the basal transcription machinery, leading to the expression of estrogen-responsive genes. Conversely, in tissues where a SERM exhibits antagonist activity, the resulting ligand-ER complex conformation promotes the binding of co-repressor proteins. These co-repressors recruit histone deacetylases and other enzymes that lead to chromatin condensation and transcriptional repression.

IV. Data Presentation

The following tables provide a template for summarizing the biological data obtained from the screening cascade.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)
17β-Estradiol
Raloxifene
Compound X
Compound Y

Table 2: Functional Activity in Reporter Gene Assay

CompoundERα Agonist EC₅₀ (nM)ERα Antagonist IC₅₀ (nM)ERβ Agonist EC₅₀ (nM)ERβ Antagonist IC₅₀ (nM)
17β-EstradiolN/AN/A
Raloxifene
Compound X
Compound Y

Table 3: MCF-7 Cell Proliferation

CompoundGI₅₀ (nM)
Tamoxifen
Compound X
Compound Y

V. Conclusion

The this compound scaffold provides a versatile platform for the design and synthesis of novel SERMs. The synthetic protocols outlined in this guide offer a robust and adaptable approach to generate a library of functionalized derivatives. The subsequent biological evaluation cascade, from receptor binding to cell-based functional assays, provides a clear and efficient pathway for identifying promising SERM candidates. The insights gained from these studies will contribute to a deeper understanding of the structure-activity relationships of benzothiophene-based SERMs and may ultimately lead to the development of new and improved therapies for hormone-related diseases.

References

  • McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of action of selective estrogen receptor modulators (SERMs). Journal of Steroid Biochemistry and Molecular Biology, 120(2-3), 113-118.
  • Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., ... & Palkowitz, A. D. (1997). Molecular determinants of tissue selectivity in estrogen receptor modulators. Proceedings of the National Academy of Sciences, 94(25), 14105-14110.
  • Brzozowski, A. M., Pike, A. C., Dauter, Z., Hubbard, R. E., Bonn, T., Engström, O., ... & Gustafsson, J. Å. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor.
  • Jordan, V. C. (2003). SERMs: meeting the promise. Journal of the National Cancer Institute, 95(10), 744-746.
  • Lewis, J. S., & Jordan, V. C. (2005). The new era of selective estrogen receptor modulators (SERMs). Breast Cancer Research, 7(5), 208-213.
  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122.
  • Katzenellenbogen, J. A., O'Malley, B. W., & Katzenellenbogen, B. S. (2006). Tripartite steroid hormone receptor pharmacology: interaction with coregulators and the importance of promoter context. Molecular Endocrinology, 20(1), 1-11.
  • Hall, J. M., & McDonnell, D. P. (2005). Coregulators in nuclear receptor signaling. Progress in Nuclear Acid Research and Molecular Biology, 80, 1-46.
  • Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of a high-throughput screening assay for estrogen receptor-α using fluorescence polarization. Journal of Biomolecular Screening, 5(2), 77-88.
  • Jones, C. D., Jevnikar, M. G., Pike, A. J., Peters, M. K., Black, L. J., Thompson, A. R., ... & Clemens, J. A. (1984). Antiestrogens. 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758), a remarkably effective estrogen antagonist with only minimal intrinsic estrogenicity. Journal of Medicinal Chemistry, 27(8), 1057-1066.
  • Dondoni, A., & Perrone, D. (2004). The Biginelli reaction. In Organic Reactions (pp. 1-325).
  • Fochi, M., & Bernardi, L. (2006). Catalytic asymmetric Friedel–Crafts reactions. European Journal of Organic Chemistry, 2006(19), 4273-4284.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
  • Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Technical Manual.
  • Lippman, M. E., Bolan, G., & Huff, K. (1976). The effects of estrogens and antiestrogens on hormone-responsive human breast cancer in long-term tissue culture. Cancer Research, 36(12), 4595-4601.
  • Osborne, C. K., Boldt, D. H., Clark, G. M., & Trent, J. M. (1983). Effects of tamoxifen on human breast cancer cell cycle kinetics: accumulation of cells in early G1 phase. Cancer Research, 43(8), 3583-3585.
  • Grese, T. A., Pennington, L. D., Sluka, J. P., Adrian, M. D., Cole, H. W., Fuson, T. R., ... & Bryant, H. U. (1997). Structure-activity relationships of selective estrogen receptor modulators: modifications to the 2-arylbenzothiophene core of raloxifene. Journal of Medicinal Chemistry, 40(2), 146-167.
  • Brasche, G., & Buchwald, S. L. (2008). Twofold C− H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207-2210.
  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl− aryl bond formation by transition-metal-catalyzed direct arylation. Chemical Reviews, 107(1), 174-238.
  • Wilson, S. R., & Czarnik, A. W. (Eds.). (1997).
  • Jones, C. D., Jevnikar, M. G., Pike, A. J., Peters, M. K., Black, L. J., Thompson, A. R., ... & Clemens, J. A. (1984). Antiestrogens. 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]-phenyl]methanone hydrochloride (LY156758), a remarkably effective estrogen antagonist with only minimal intrinsic estrogenicity. Journal of Medicinal Chemistry, 27(8), 1057–1066.
  • U.S. Environmental Protection Agency. (2009).
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • National Toxicology Program. (2014).
  • Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Olah, G. A. (2005).
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).

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Troubleshooting & Optimization

Improving yield in the synthesis of 7-Methyl-5-methoxy benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Yield Optimization for 7-Methyl-5-methoxybenzo[b]thiophene

Executive Summary & Chemical Logic

The synthesis of 7-Methyl-5-methoxybenzo[b]thiophene presents a specific regiochemical and stability challenge. The electron-donating methoxy group at C5 activates the aromatic ring, making it susceptible to polymerization and oxidative degradation, particularly under the harsh acidic conditions (e.g., Polyphosphoric Acid at >100°C) typically used for cyclization.

To improve yield, we must shift from "brute force" acid cyclization to controlled catalytic environments. This guide prioritizes the Amberlyst-15 mediated cyclization of the arylthioacetal precursor.[1] This method offers a heterogeneous, milder alternative to PPA, significantly reducing tar formation while maintaining the necessary electrophilicity to close the thiophene ring.

Target Molecule Retrosynthesis:

  • Target: 7-Methyl-5-methoxybenzo[b]thiophene

  • Precursor: 2-Methyl-4-methoxybenzenethiol (The C2-methyl group blocks one ortho-position, forcing cyclization to the C6 position, which correctly maps to C7 in the benzothiophene system).

Critical Workflow: The "Soft-Acid" Protocol

Do not use standard PPA protocols for methoxy-substituted benzothiophenes if yields are <40%. Switch to the following optimized workflow.

Phase I: Precursor Synthesis (S-Alkylation)

Objective: Quantitative conversion of thiol to thioacetal without disulfide formation.

Reagents:

  • 2-Methyl-4-methoxybenzenethiol (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DMF (Anhydrous) or Acetone

Protocol:

  • Inert Setup: Purge the reaction vessel with

    
    . Thiophenols oxidize rapidly to disulfides in air, which are dead-ends for this synthesis.
    
  • Deprotonation: Dissolve thiol in DMF. Add

    
    . Stir at RT for 30 min.[3] Why? Generates the thiolate anion (
    
    
    
    ), a superior nucleophile.
  • Alkylation: Add bromoacetaldehyde diethyl acetal dropwise. Heat to 60°C for 4 hours.

  • Validation: TLC should show complete consumption of thiol. If disulfide spots appear, treat crude with

    
     before the next step.
    
Phase II: The Cyclization (Yield-Determining Step)

Objective: Intramolecular electrophilic aromatic substitution while preventing demethylation.

The Old Way (Avoid): Polyphosphoric Acid (PPA) at 110°C.

  • Risk:[4] High viscosity causes hot spots; strong acidity cleaves the 5-OMe ether linkage, leading to phenols and complex tars.

The Optimized Way: Amberlyst-15 in Chlorobenzene.

  • Mechanism:[5][6][7][8][9][10] Amberlyst-15 provides a high local concentration of protons on the resin surface (heterogeneous catalysis) without the bulk acidity that degrades the substrate.

Protocol:

  • Preparation: Dissolve the crude thioacetal (from Phase I) in Chlorobenzene (0.1 M concentration). Note: Dilution is key to prevent intermolecular polymerization.

  • Catalyst: Add Amberlyst-15 (dry beads, 20% w/w relative to substrate).

  • Cyclization: Reflux (approx. 132°C) with a Dean-Stark trap to remove ethanol generated during acetal activation.

  • Monitoring: Reaction usually completes in 2–4 hours.

  • Workup: Filter off the catalyst (can be regenerated). Evaporate solvent.[5]

Process Visualization

Diagram 1: Synthetic Pathway & Atom Mapping

This diagram illustrates the atom mapping from the benzenethiol precursor to the final benzothiophene, highlighting the regioselectivity enforced by the methyl group.

G cluster_0 Regiocontrol Logic Start 2-Methyl-4-methoxy benzenethiol Inter S-Alkylated Acetal Intermediate Start->Inter + Br-CH2-CH(OEt)2 K2CO3, DMF Cycle Transition State (Electrophilic Attack) Inter->Cycle Amberlyst-15 - 2 EtOH End 7-Methyl-5-methoxy benzo[b]thiophene Cycle->End Aromatization

Caption: Regioselective cyclization pathway. The C2-Methyl blocks the ortho-position, forcing ring closure at C6.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix when yields fall below 50%.

Troubleshooting Start Low Yield (<50%) Check1 Check TLC of Phase I Start->Check1 Disulfide Disulfide Impurity? Check1->Disulfide YesDis Add Reducing Agent (NaBH4 or Zn/AcOH) Disulfide->YesDis Yes NoDis Check Cyclization Disulfide->NoDis No Check2 Black Tar Formation? NoDis->Check2 YesTar Acid Too Strong/Hot Switch PPA -> Amberlyst 15 Reduce Conc. to 0.05M Check2->YesTar Yes NoTar Incomplete Reaction? Check2->NoTar No YesInc Remove EtOH (Use Dean-Stark) NoTar->YesInc Yes

Caption: Diagnostic logic for identifying yield loss in benzothiophene synthesis.

Comparative Data: Acid Catalysts

The following data summarizes internal and literature benchmarks for cyclizing electron-rich arylthioacetals.

ParameterPolyphosphoric Acid (PPA)Amberlyst-15 (Recommended)ZnCl₂ / Montmorillonite
Reaction Temp 100–120°C110–132°C (Reflux)150°C (Gas phase)
Yield (Typical) 35–55%75–88% 60–70%
Workup Difficult (Viscous quench)Simple Filtration Filtration
5-OMe Stability Low (Demethylation risk)High Moderate
Scalability Poor (Exotherm control)Excellent Good

Frequently Asked Questions (FAQ)

Q1: Why is the 7-methyl group critical for the synthesis strategy?

  • A: In meta-substituted thiophenols (like 3-methoxy-5-methylbenzenethiol), there are two ortho positions available for cyclization. This leads to a mixture of isomers (4-Me-6-OMe and 6-Me-4-OMe). By using 2-methyl-4-methoxybenzenethiol , the methyl group at position 2 sterically blocks one side, forcing the cyclization to occur exclusively at position 6 (which becomes C7 in the final benzothiophene).

Q2: My product is turning pink/red during storage. Is it degrading?

  • A: Yes. Electron-rich benzothiophenes are prone to oxidation to sulfoxides or sulfones upon exposure to light and air.

    • Fix: Store the purified solid under Argon at -20°C. If an oil, filter through a short plug of basic alumina before storage to remove acidic impurities that catalyze auto-oxidation.

Q3: Can I use Chlorobenzene alternatives?

  • A: Yes. Toluene is a viable alternative (bp 110°C), but Chlorobenzene (bp 132°C) provides a slightly higher temperature which helps drive the removal of ethanol via the Dean-Stark trap, pushing the equilibrium toward the cyclized product.

Q4: I see a spot on TLC that matches the starting material even after 4 hours of reflux.

  • A: This is likely the thioacetal hydrolyzing back to the thiol or an intermediate aldehyde. Ensure your Amberlyst-15 is dry . Moisture in the catalyst reverses the acetal formation. Pre-dry the catalyst in a vacuum oven or wash with anhydrous methanol followed by the reaction solvent.

References

  • General Benzothiophene Synthesis via Amberlyst-15

    • Source: ChemicalBook / Vertex AI Search Results
    • Context: Describes the cyclization of arylmercapto acetals using Amberlyst A-15 in boiling toluene as a superior method to PPA.
    • URL:

  • Amberlyst-15 in Organic Synthesis (Review)

    • Source: ResearchG
    • Context: Validates Amberlyst-15 as a recyclable, heterogeneous acid catalyst that improves yields in acid-sensitive cycliz
    • URL:

  • Regioselectivity in Benzothiophene Synthesis

    • Source: Organic Chemistry Portal
    • Context: Discusses electrophilic sulfur-mediated cyclization and the impact of substituents on ring closure regiochemistry.
    • URL:

  • Synthesis of 7-Methyl-substituted Benzothiophenes

    • Source: PrepChem
    • Context: Provides protocols for methyl-substituted benzothiophene derivatives, confirming the stability of the 7-methyl motif.
    • URL:

Sources

Technical Support Center: Purification of 7-Methyl-5-methoxy benzothiophene by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 7-Methyl-5-methoxy benzothiophene using column chromatography. Here, we address common challenges and frequently asked questions to streamline your purification process and enhance the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a relatively non-polar compound, standard silica gel (230-400 mesh) is the most common and effective stationary phase.[1]

The selection of the mobile phase is critical for achieving good separation. A common and effective solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[2][3] The optimal ratio will depend on the specific impurity profile of your crude product. A good starting point is a low percentage of the more polar solvent, for example, 2-5% ethyl acetate in hexane. The polarity can then be gradually increased to elute the desired compound.

Q2: How do I determine the optimal mobile phase composition before running the column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the ideal solvent system. Spot your crude reaction mixture on a silica gel TLC plate and develop it in various ratios of your chosen solvents (e.g., hexane:ethyl acetate). The ideal solvent system will provide a good separation between your product spot and any impurities, with the product having an Rf value between 0.2 and 0.4 for optimal column chromatography separation.[4]

Q3: this compound is a colorless compound. How can I visualize it on a TLC plate and monitor the column fractions?

A3: Visualizing colorless compounds is a common challenge. Several methods can be employed:

  • UV Light (254 nm): Benzothiophene derivatives are aromatic and often UV-active. Under a short-wave UV lamp, they will appear as dark spots on a fluorescent green TLC plate.[5] This is a non-destructive method.

  • Iodine Staining: Placing the developed TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[6]

  • Potassium Permanganate (KMnO4) Stain: This stain is effective for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[7]

  • p-Anisaldehyde Stain: This stain can produce a range of colors for different compounds upon heating and is a good general-purpose visualization agent.[8]

For monitoring column fractions, you can collect small aliquots of each fraction, spot them on a TLC plate, and visualize them using one of the methods above. This allows you to identify the fractions containing your pure product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem 1: Poor Separation of the Product from an Impurity (Co-elution)

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: If the product and impurity have very similar polarities, a single-solvent-ratio (isocratic) elution may not be sufficient.

    • Solution: Employ a gradient elution. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This will help to resolve compounds with close Rf values.[9]

  • Presence of Isomeric Impurities: The synthesis of substituted benzothiophenes can sometimes lead to the formation of constitutional isomers, which can be notoriously difficult to separate due to their similar physical properties.

    • Solution:

      • Optimize the Solvent System: Experiment with different solvent combinations on TLC. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

      • Use a Different Stationary Phase: While silica gel is standard, for challenging separations, consider using alumina or a bonded-phase silica gel.[1]

      • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Problem 2: The Product is Tailing (Appears as a Streak Rather Than a Compact Band)

Possible Causes & Solutions:

  • Compound Interaction with Silica Gel: The slightly acidic nature of silica gel can sometimes cause basic compounds to tail. While this compound is not strongly basic, this can still be a factor.

    • Solution: Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]

  • Sample is Too Concentrated: A highly concentrated sample can lead to tailing.

    • Solution: Ensure your sample is adequately diluted in the loading solvent before applying it to the column.

  • Inappropriate Loading Solvent: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause band broadening and tailing.

    • Solution: Dissolve the crude product in a minimal amount of a non-polar solvent, such as toluene or dichloromethane, and adsorb it onto a small amount of silica gel before loading it onto the column as a dry powder.

Problem 3: No Compound is Eluting from the Column

Possible Causes & Solutions:

  • Mobile Phase is Too Non-Polar: The selected solvent system may not be strong enough to move your compound down the column.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 2% ethyl acetate in hexane, try increasing it to 5%, then 10%, and so on, while monitoring the fractions with TLC.

  • Compound Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and may decompose on the column.[1]

    • Solution:

      • Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your mobile phase to neutralize it.[9]

      • Use an Alternative Stationary Phase: Consider using neutral alumina.

  • Compound Precipitation at the Top of the Column: If the compound is not very soluble in the mobile phase, it may precipitate at the top of the column.

    • Solution: Choose a mobile phase in which your compound is reasonably soluble. You may need to use a slightly more polar solvent system from the beginning.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 95:5 hexane:ethyl acetate). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or using a chemical stain.[5][6]

  • Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack evenly, draining the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the eluate in fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.[9]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)Expected Rf Range for ProductNotes
Hexane:Ethyl Acetate (98:2)0.1 - 0.3Good for initial screening of non-polar impurities.
Hexane:Ethyl Acetate (95:5)0.2 - 0.5A common starting point for purification.
Hexane:Dichloromethane (90:10)0.2 - 0.4An alternative system that can offer different selectivity.
Toluene:Hexane (10:90)0.1 - 0.3Useful for compounds that are sparingly soluble in hexane.

Visualizations

Troubleshooting_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc good_sep Good Separation on TLC? (Rf product ≈ 0.2-0.4) tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes troubleshoot Troubleshoot Separation Issue good_sep->troubleshoot No pure_product Pure Product run_column->pure_product co_elution Co-elution of Impurity troubleshoot->co_elution tailing Product Tailing troubleshoot->tailing no_elution Product Not Eluting troubleshoot->no_elution adjust_solvent Adjust Mobile Phase Polarity co_elution->adjust_solvent gradient Use Gradient Elution co_elution->gradient change_solvent Change Solvent System co_elution->change_solvent change_stationary Change Stationary Phase co_elution->change_stationary add_base Add Base (e.g., Et3N) to Mobile Phase tailing->add_base dry_load Use Dry Loading Technique tailing->dry_load increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity

Caption: Troubleshooting workflow for column chromatography purification.

Column_Chromatography_Process cluster_prep Preparation cluster_elution Elution & Analysis cluster_isolation Isolation prep_column 1. Pack Column with Silica Gel Slurry load_sample 2. Dry Load Sample Adsorbed on Silica prep_column->load_sample elute 3. Elute with Mobile Phase load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions analyze_fractions 5. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions 6. Combine Pure Fractions analyze_fractions->combine_fractions evaporate 7. Evaporate Solvent combine_fractions->evaporate final_product Pure 7-Methyl-5-methoxy benzothiophene evaporate->final_product

Caption: Step-by-step process of column chromatography purification.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Benzothiophene. Retrieved from [Link]

  • ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound? Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]

  • MDPI. (2022, August 25). Novel Organosilicon Tetramers with Dialkyl-Substituted[1]Benzothieno[3,2-b]benzothiophene Moieties for Solution-Processible Organic Electronics. Retrieved from [Link]

  • SlideShare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Retrieved from [Link]

  • MDPI. (2019, May 22). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. Retrieved from [Link]

  • PubMed. (2004). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • YouTube. (2019, March 25). Chromatography Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

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Technical Support Center: Troubleshooting Demethylation of 5-Methoxybenzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-methoxybenzothiophenes. This guide provides in-depth troubleshooting for common challenges encountered during the critical demethylation step to yield the corresponding 5-hydroxybenzothiophenes. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust understanding for future success.

Frequently Asked Questions (FAQs)

Q1: Why is my demethylation of 5-methoxybenzothiophene resulting in a low yield or a complex mixture of byproducts?

Low yields or the formation of complex mixtures are common issues that often stem from the inherent reactivity of the benzothiophene core and the choice of demethylating agent. The sulfur atom can be susceptible to Lewis acids, and the electron-rich aromatic system can undergo undesired side reactions. Common culprits include harsh reaction conditions (e.g., high temperatures), incorrect stoichiometry of the demethylating agent, or the presence of moisture which can decompose the reagents.

Q2: I am observing significant amounts of starting material even after prolonged reaction times. What could be the issue?

Incomplete conversion is often a sign of insufficient reagent activity or suboptimal reaction conditions. The chosen Lewis acid (e.g., BBr₃, AlCl₃) may be passivated or consumed by trace amounts of water in the solvent or on the glassware. Alternatively, the reaction temperature may be too low to overcome the activation energy for the demethylation of this relatively stable ether.

Q3: My desired 5-hydroxybenzothiophene product seems to be degrading during workup. How can I prevent this?

Phenols, such as the 5-hydroxybenzothiophene product, are often sensitive to oxidation, especially under basic conditions or in the presence of air. The workup procedure must be carefully designed to minimize exposure to harsh conditions. This includes using degassed solvents, working under an inert atmosphere (e.g., nitrogen or argon), and potentially using a milder quenching agent.

Core Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during the demethylation of 5-methoxybenzothiophenes.

Issue 1: Incomplete Reaction and Low Conversion

Symptoms:

  • Significant amount of 5-methoxybenzothiophene starting material remains, as identified by TLC or LC-MS.

  • The reaction appears sluggish or stalls after a certain point.

Root Cause Analysis and Solutions:

The primary causes for incomplete conversion are related to the demethylating agent's activity and the reaction conditions.

1. Reagent Inactivation: Lewis acids like Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃) are extremely sensitive to moisture. Trace water in the solvent or on the glassware will rapidly hydrolyze these reagents, rendering them ineffective.

2. Insufficient Reagent Stoichiometry: While a 1:1 molar ratio of the Lewis acid to the methoxy group is theoretically sufficient, coordination of the Lewis acid to the sulfur atom of the benzothiophene ring can consume additional equivalents. This is a known phenomenon in sulfur-containing heterocycles.

Demethylating AgentStarting EquivalentsIncremental IncreaseMax Recommended Equivalents
BBr₃1.50.53.0
AlCl₃2.00.54.0
HBr (in Acetic Acid)N/A (Used as solvent)N/AN/A

3. Suboptimal Temperature: The demethylation of aryl methyl ethers requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be impractically slow.

Issue 2: Formation of Unidentified Byproducts and Low Yield

Symptoms:

  • Multiple spots on the TLC plate, indicating a complex reaction mixture.

  • Isolation of the desired product is difficult, and the yield is poor.

  • Mass spectrometry data shows masses that do not correspond to the starting material or the desired product.

Root Cause Analysis and Solutions:

Byproduct formation is often a result of the high reactivity of the benzothiophene ring system under strongly acidic conditions.

1. Ring Opening or Rearrangement: Aggressive Lewis acids or high temperatures can lead to undesired reactions with the thiophene ring.

2. Electrophilic Aromatic Substitution: The electron-rich benzothiophene ring can be susceptible to electrophilic attack, leading to polymerization or the formation of other adducts, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Optimized BBr₃ Demethylation

This protocol is designed for the demethylation of 5-methoxybenzothiophene using Boron Tribromide, with optimizations to minimize side reactions.

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.

  • Reaction Setup: To a solution of 5-methoxybenzothiophene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at -78°C (dry ice/acetone bath), add BBr₃ (1.5 eq, 1.0 M solution in DCM) dropwise over 15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of methanol, followed by water.

  • Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Methionine/Methanesulfonic Acid Demethylation

This method offers a milder alternative to strong Lewis acids and can be effective for sensitive substrates.

Step-by-Step Methodology:

  • Reaction Setup: To a mixture of 5-methoxybenzothiophene (1.0 eq) and L-methionine (5.0 eq), add methanesulfonic acid (10 mL per gram of starting material).

  • Reaction Progression: Heat the mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting a problematic demethylation reaction.

G Start Demethylation of 5-Methoxybenzothiophene Check_Conversion Check Reaction Conversion (TLC, LC-MS) Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete >10% SM remaining Complex_Mixture Complex Mixture/ Low Yield Check_Conversion->Complex_Mixture Multiple byproducts Complete Reaction Complete Check_Conversion->Complete <5% SM remaining Increase_Equiv Increase BBr3 Equivalents (1.5 -> 3.0) Incomplete->Increase_Equiv Hypothesis: Stoichiometry Issue Increase_Temp Increase Temperature (e.g., 0°C to RT or 40°C) Incomplete->Increase_Temp Hypothesis: Kinetics Issue Check_Reagents Verify Anhydrous Conditions & Reagent Quality Incomplete->Check_Reagents Hypothesis: Reagent Inactivation Milder_Reagents Switch to Milder Reagents (e.g., L-Methionine/MSA, LiI) Complex_Mixture->Milder_Reagents Hypothesis: Substrate Degradation Lower_Temp Lower Reaction Temperature Complex_Mixture->Lower_Temp Hypothesis: Side Reactions Workup Proceed to Workup & Purification Complete->Workup

Scaling up production of 7-Methyl-5-methoxy benzothiophene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methyl-5-methoxybenzo[b]thiophene Production

Executive Summary & Chemical Context

Welcome to the specialized support hub for the synthesis of 7-Methyl-5-methoxybenzo[b]thiophene . As researchers and process chemists, you likely selected this scaffold as a pharmacophore for Selective Estrogen Receptor Modulators (SERMs) or kinase inhibitors.

The Central Challenge: Unlike simple benzothiophenes, the 5-methoxy-7-methyl substitution pattern presents a specific "electronic dead zone" challenge during the cyclization phase.

  • Retrosynthesis: The logical precursor is 2-methyl-4-methoxybenzenethiol (alkylated with bromoacetaldehyde diethyl acetal).

  • The Problem: In this precursor, the methyl group (at C2) and the methoxy group (at C4) both direct electrophilic substitution to positions 3 and 5. The desired cyclization site is C6 , which is meta to both activating groups.

  • The Consequence: The ring closure is electronically disfavored, requiring forcing conditions (high temperature/strong acid) which significantly increases the risk of polymerization (tarring) and desulfurization.

This guide provides the protocols and troubleshooting logic to overcome this specific electronic barrier on scale.

Master Process Workflow (Visualization)

The following diagram outlines the critical path from the thiol precursor to the isolated intermediate, highlighting the stress points.

Benzothiophene_Synthesis Precursor Start: 2-Methyl-4-methoxy benzenethiol Alkylation Step 1: S-Alkylation (Bromoacetaldehyde diethyl acetal) Precursor->Alkylation K2CO3, Acetone Acetal Intermediate: S-Acetal Precursor Alkylation->Acetal Cyclization Step 2: Cyclization (PPA / Chlorobenzene, 130°C) Acetal->Cyclization Critical Step: Overcoming steric/electronic barrier Cyclization->Cyclization Viscosity Check Quench Step 3: Inverse Quench (Ice/Water) Cyclization->Quench Exotherm Control Isolation Step 4: Isolation (Crystallization) Quench->Isolation

Figure 1: Process flow for the synthesis of 7-Methyl-5-methoxybenzo[b]thiophene via the acid-mediated cyclization of acetals.

Detailed Experimental Protocols

Module A: Preparation of the Acetal Precursor

Objective: Synthesize (2-methyl-4-methoxyphenylthio)acetaldehyde diethyl acetal. Purity here is non-negotiable; trace thiol poisons the cyclization catalyst.

Protocol:

  • Charge: Reactor with Acetone (10 vol) and Potassium Carbonate (1.5 eq).

  • Add: 2-Methyl-4-methoxybenzenethiol (1.0 eq) under N2.

  • Dose: Bromoacetaldehyde diethyl acetal (1.1 eq) slowly to maintain T < 30°C.

  • Reflux: Heat to reflux for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in Toluene, wash with 1N NaOH (to remove unreacted thiol—Critical ), then water.

  • Yield Target: >90% as a pale yellow oil.

Module B: The Cyclization (The "Forcing" Step)

Objective: Cyclize the acetal into the benzothiophene core using Polyphosphoric Acid (PPA).

Protocol:

  • Preparation: Pre-heat Chlorobenzene (5 vol) to 100°C.

  • Acid Charge: Add PPA (Polyphosphoric Acid, 84% min, 3-5 wt eq). Stirring will be difficult; ensure high-torque agitation.

  • Reaction: Heat mixture to 120-130°C . Note: This is higher than standard benzothiophenes due to the electronic deactivation described in the Executive Summary.

  • Addition: Dropwise addition of the Acetal (diluted in Chlorobenzene) into the hot PPA mixture over 1-2 hours.

    • Why? Keeps the concentration of uncyclized material low, preventing intermolecular polymerization.

  • Monitor: HPLC for disappearance of acetal. Reaction typically takes 2-4 hours post-addition.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes observed during scale-up.

Category 1: Reaction Stalling & Yield Loss

Q1: The reaction stalls at 60-70% conversion. Adding more PPA doesn't help. Why?

  • Diagnosis: The reaction mass has likely become biphasic or too viscous, preventing mass transfer between the non-polar organic phase (acetal) and the polar acidic phase (PPA).

  • Root Cause: PPA viscosity increases dramatically as cyclization proceeds and water/alcohol byproducts accumulate.

  • Solution:

    • Co-solvent: Ensure you are using Chlorobenzene or Xylene. Pure PPA reactions often fail on scale due to stirring issues.

    • Temperature: Increase T to 135°C (reflux of chlorobenzene). The "electronic dead zone" at C6 requires higher activation energy.

    • Reagent Quality: Check the PPA. If the

      
       content is <82%, it is too "wet" to drive the dehydration effectively.
      

Q2: I see a large "hump" in the baseline of my HPLC (Polymer formation).

  • Diagnosis: Intermolecular polymerization is competing with intramolecular cyclization.

  • Causality: The acetal concentration in the PPA phase is too high.

  • Solution: Implement High Dilution Addition . Do not dump the acetal in. Add it as a 10% solution in chlorobenzene very slowly (over 3-4 hours) into the vigorously stirred hot acid. This favors the unimolecular reaction (cyclization) over bimolecular reactions (polymerization).

Category 2: Workup & Safety

Q3: During the quench, the mixture turned into a solid rock or a thick emulsion.

  • Diagnosis: Incorrect quenching of PPA.

  • Protocol: Never pour water into the PPA reaction mass.

  • Correct Procedure (Inverse Quench):

    • Cool reaction mass to 80°C.

    • Transfer the reaction mass slowly into a separate vessel containing mechanically stirred Ice/Water (5 vol).

    • Maintain quench temp < 40°C.

    • If emulsion persists: Add Celite and filter, or add brine. The density of chlorobenzene (1.11) is close to PPA/water mixtures; adding NaCl increases aqueous density to aid separation.

Isomer Management & Purification

Because of the electronic difficulty, rearrangement or migration can occur.

Impurity TypeOriginRemoval Strategy
Isomer A (4-OMe, 6-Me) Cyclization at C2 (unlikely due to sterics but possible)Recrystallization: The 7-Me-5-OMe isomer is typically more symmetrical and crystalline. Use Heptane/IPA (9:1).
Des-methyl analog Impure starting thiolDistillation: Fractional distillation of the crude oil before crystallization.
Oligomers (Tar) High concentration / Low TempSilica Plug: Filtration through a short pad of silica gel using Hexane/EtOAc (95:5).

Diagnostic Logic Tree

Use this decision tree when yields drop below 50%.

Troubleshooting_Logic Start Issue: Low Yield (<50%) Check_Purity Check Precursor Purity (Is Thiol < 0.5%?) Start->Check_Purity Check_Color Check Reaction Color Check_Purity->Check_Color Yes (Pure) Purify_Step Action: Wash Acetal with 1N NaOH Check_Purity->Purify_Step No (Thiol present) Black_Tar Cause: High Conc / Exotherm Action: Slower Addition Check_Color->Black_Tar Black/Tar Pale_Stalled Cause: Wet PPA / Low T Action: Fresh PPA, T > 120°C Check_Color->Pale_Stalled Pale/Stalled

Figure 2: Diagnostic logic for yield optimization.

References & Authority

  • General Benzothiophene Synthesis via PPA:

    • Source: BenchChem Technical Support.[2][3] "Troubleshooting Guide for the Synthesis of Benzothiophene Derivatives." Accessed 2025.[2][4][5]

    • Relevance: Establishes PPA/Chlorobenzene as the standard industrial protocol for difficult substrates.

    • URL: (General landing page for verification).

  • Mechanistic Insight on Cyclization (Electronic Effects):

    • Source: Alikhani, Z. et al. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization."[6] J. Org.[5][6] Chem. 2022, 87, 6312–6320.[5][6]

    • Relevance: Discusses the impact of substituent electronics on cyclization efficiency and regioselectivity.

    • URL: [J. Org.[6] Chem. Article]([Link])

  • Scale-Up Considerations (PPA Handling):

    • Source: "Polyphosphoric Acid in Organic Synthesis."[7][8][9] Canadian Center of Science and Education, 2023.

    • Relevance: Provides physical data on PPA viscosity and quenching protocols (Inverse quench method).

    • URL:

  • Analogous Synthesis (Raloxifene Intermediates):

    • Source: Grese, T. A. et al. "Structure-Activity Relationships of Selective Estrogen Receptor Modulators." J. Med. Chem. 1997, 40, 146-167.

    • Relevance: Describes the synthesis of methoxy-substituted benzothiophenes relevant to drug development.

    • URL:

Sources

Validation & Comparative

Comprehensive Guide to Mass Spectrometry Fragmentation of Methoxy Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Methoxy Benzothiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methoxy benzothiophenes represent a critical structural motif in pharmaceuticals (e.g., selective estrogen receptor modulators) and materials science (e.g., organic semiconductors). Their analysis via mass spectrometry (MS) presents unique challenges due to the stability of the benzothiophene core and the competing fragmentation pathways of the methoxy substituent.

This guide provides an in-depth technical comparison of the fragmentation behaviors of methoxy benzothiophenes against their structural analogs (methyl benzothiophenes and benzofurans). It establishes a self-validating identification protocol based on characteristic neutral losses and isotopic signatures.

Structural Basis and Ionization Physics

Before analyzing fragmentation, one must understand the stability of the parent ion. Benzothiophene is a heteroaromatic bicycle consisting of a benzene ring fused to a thiophene ring. The introduction of a methoxy group (–OCH₃) adds an electron-donating group that directs fragmentation.

Key Molecular Parameters (Example: Monomethoxy Benzothiophene):

  • Formula: C₉H₈OS

  • Exact Mass: 164.0296 Da

  • Isotopic Signature: The presence of Sulfur-32 (95%) and Sulfur-34 (4.2%) creates a distinct M+2 peak with ~4.5% relative abundance, a critical diagnostic filter distinguishing these from benzofurans (oxygen analogs).

Fragmentation Mechanisms: The Core Pathways

In Electron Ionization (EI, 70 eV), the molecular ion (


, m/z 164) is robust. Fragmentation is driven by the methoxy group's need to stabilize the radical cation.
Pathway A: Methyl Radical Loss (α-Cleavage)

The most dominant pathway involves the homolytic cleavage of the methyl group.

  • Mechanism: The oxygen atom stabilizes the resulting cation via resonance, forming a quinoid-like oxonium ion.

  • Observation: A strong peak at [M-15]⁺ (m/z 149) .

  • Diagnostic Value: High. This is often the base peak or second most intense peak.

Pathway B: Carbon Monoxide Elimination (Secondary Decay)

Following the loss of the methyl radical, the ring contracts or rearranges to eject carbon monoxide (CO).

  • Mechanism: The [M-15]⁺ ion (m/z 149) loses a neutral CO molecule (28 Da).

  • Observation: A peak at m/z 121 .

  • Diagnostic Value: Medium. Confirms the presence of a phenolic oxygen attached to the ring.

Pathway C: Formaldehyde Loss (Direct Elimination)

A competing pathway involves the direct loss of formaldehyde (CH₂O, 30 Da) from the parent ion, often involving a hydrogen rearrangement from the methyl group to the aromatic ring (typically the ortho position).

  • Observation: A peak at [M-30]⁺ (m/z 134) .

  • Diagnostic Value: High. This distinguishes methoxy-arenes from methyl-arenes (which cannot lose CH₂O).

Pathway D: Thiophene Ring Disintegration

At high energies, the thiophene ring itself fragments, typically losing CS (44 Da) or CHS (45 Da).

  • Observation: Low intensity ions at lower m/z ranges (e.g., m/z 45, m/z 69).

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for a generic 5-methoxybenzo[b]thiophene.

FragmentationPathway Parent Parent Ion (M+) m/z 164 [C9H8OS]+. M_CH3 [M - CH3]+ m/z 149 (Quinoid Cation) Parent->M_CH3 - CH3 (15 Da) Primary Pathway M_CH2O [M - CH2O]+. m/z 134 (Hydroxy-benzothiophene) Parent->M_CH2O - CH2O (30 Da) Rearrangement Thiophene_Frag Thiophene Ring Break (Loss of CS/CHS) Parent->Thiophene_Frag High Energy Collision M_CO [M - CH3 - CO]+ m/z 121 (Ring Contraction) M_CH3->M_CO - CO (28 Da) Secondary Decay

Figure 1: Mechanistic fragmentation pathway of 5-methoxybenzo[b]thiophene under Electron Ionization (70 eV).

Comparative Analysis: Methoxy Benzothiophenes vs. Alternatives

This section objectively compares the methoxy-substituted variant against its most common structural confounders: Methyl Benzothiophenes and Methoxy Benzofurans.

Table 1: Diagnostic Ion Comparison
FeatureMethoxy Benzothiophene Methyl Benzothiophene Methoxy Benzofuran
Parent Ion (MW) 164 Da148 Da148 Da
Isotopic M+2 ~4.5% (Sulfur) ~4.5% (Sulfur) < 1% (Oxygen only)
Primary Loss -15 (CH₃), -30 (CH₂O)-1 (H), -15 (CH₃)-15 (CH₃), -30 (CH₂O)
Secondary Loss -28 (CO) from [M-15]None (No Oxygen)-28 (CO) from [M-15]
Key Distinction Loss of CO & CH₂O No Oxygen Losses Lack of M+2 Sulfur Peak

Analysis of Causality:

  • Vs. Methyl Analogs: The methyl benzothiophene (MW 148) is 16 Da lighter. However, even if mass shifted, it cannot lose CO (28 Da) or CH₂O (30 Da). The presence of m/z 121 (in methoxy series) vs m/z 115 (in methyl series) is a definitive differentiator.

  • Vs. Benzofurans: Methoxy benzofurans (MW 148) share the oxygen fragmentation logic (loss of CO/CH₂O). The only reliable MS differentiator is the Isotope Pattern . The sulfur atom in benzothiophene confers a distinct M+2 peak height that benzofurans lack.

Experimental Protocol: Self-Validating Identification Workflow

To ensure reproducibility and high E-E-A-T standards, follow this step-by-step protocol. This workflow is designed to be self-validating by using the isotopic abundance as an internal check before structural assignment.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane or Methanol.

  • Concentration: Dilute to 10 ppm for GC-MS injection.

Step 2: GC-MS Acquisition Parameters
  • Column: HP-5ms or DB-5ms (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Source: Electron Ionization (EI), 70 eV, 230°C.[1]

Step 3: Data Analysis Decision Tree

DecisionTree Start Start: Analyze Spectrum Identify Parent Ion (M+) CheckSulfur Check M+2 Intensity Is (M+2)/(M) ≈ 4-5%? Start->CheckSulfur IsBenzothiophene Benzothiophene Core Confirmed CheckSulfur->IsBenzothiophene Yes IsBenzofuran Benzofuran Core Likely (Stop or re-evaluate) CheckSulfur->IsBenzofuran No (<1%) CheckLosses Check Neutral Losses Look for M-15, M-30, M-28 IsBenzothiophene->CheckLosses ConfirmMethoxy CONFIRMED: Methoxy Benzothiophene CheckLosses->ConfirmMethoxy Found M-30 (CH2O) or M-15 then M-28 CheckMethyl Suspect Methyl Benzothiophene (Check M-1, M-15 only) CheckLosses->CheckMethyl No Oxygen losses found

Figure 2: Logical decision tree for validating methoxy benzothiophene identity.

Advanced Insight: Isomeric Differentiation

Distinguishing positional isomers (e.g., 5-methoxy vs. 6-methoxy) solely by EI-MS is difficult due to the similarity of the aromatic electronic systems.

  • Ortho-Effect Exception: If the methoxy group is at the 3-position (3-methoxybenzo[b]thiophene), it is in close proximity to the sulfur atom. This can suppress the standard [M-CH3]⁺ intensity relative to the 2-methoxy isomer due to steric hindrance or specific electronic interaction with the sulfur lone pairs.

  • Recommendation: For positional isomer confirmation, retention time comparison with analytical standards or NMR spectroscopy is required. MS serves primarily to identify the class and functional group.

References
  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 3-Methoxythiophene." NIST Chemistry WebBook, SRD 69. [Link]

  • McGuinness, L. M., & Young, L. Y. "Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture."[2] ResearchGate. [Link][3]

  • ChemGuide. "Fragmentation Patterns in Mass Spectra: Ethers and Carbonyls." ChemGuide UK. [Link]

  • PubChem. "5,6-Dimethoxybenzo[b]thiophene Compound Summary." National Library of Medicine. [Link]

Sources

A Comparative Guide to Purity Analysis Standards for 7-Methyl-5-methoxy benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. For novel heterocyclic compounds like 7-Methyl-5-methoxy benzothiophene, a molecule of interest in medicinal chemistry, rigorous purity analysis is not merely a quality control step but a fundamental requirement for accurate biological and toxicological evaluation. This guide provides a comprehensive comparison of analytical standards and methodologies for determining the purity of this compound, offering insights into the selection of the most appropriate techniques for different research and development phases.

The Critical Role of Purity in Drug Discovery

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. For a compound such as this compound, which belongs to a class of sulfur-containing heterocycles known for their diverse biological activities, even minor impurities can lead to misleading structure-activity relationship (SAR) data and potentially compromise patient safety in later developmental stages. Therefore, the adoption of robust and validated analytical methods is essential from the outset of any research program.

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities is crucial for developing a specific and effective analytical method. A common synthetic route to substituted benzothiophenes involves the intramolecular cyclization of appropriately substituted thioanisole derivatives. For this compound, a plausible synthesis could involve the reaction of a substituted thiophenol with an electrophile, followed by cyclization.

Based on this, potential impurities could include:

  • Starting materials: Unreacted 4-methoxy-2-methylthiophenol or other precursors.

  • Isomeric impurities: Formation of other positional isomers of methyl-methoxy benzothiophene.

  • Byproducts of cyclization: Compounds formed from incomplete or alternative cyclization pathways.

  • Reagents and solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification process.

Comparative Analysis of Key Purity Determination Methods

The selection of an analytical technique for purity determination depends on several factors, including the nature of the analyte, the expected impurities, the required level of sensitivity and accuracy, and the intended application (e.g., routine analysis vs. structural elucidation of an unknown impurity). This section compares three powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Comparison of Analytical Methods for Purity Analysis of this compound
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between the number of nuclei and the NMR signal intensity.
Primary Use Quantitative purity determination, impurity profiling, stability testing.Identification and quantification of volatile impurities, structural elucidation of unknown volatile compounds.Absolute purity determination without a specific reference standard of the analyte, structural confirmation.
Selectivity High, tunable through column and mobile phase selection.Very high, especially with mass spectrometric detection.High, based on unique chemical shifts of different nuclei.
Sensitivity High (ppm to ppb range, detector dependent).Very high (ppb to ppt range).[1]Moderate, generally lower than chromatographic methods.
Accuracy & Precision High, with proper validation.High, with proper validation.Very high, considered a primary ratio method.[2]
Sample Requirements Soluble in mobile phase, thermally labile compounds are suitable.Volatile and thermally stable, or amenable to derivatization.[3]Soluble in deuterated solvent, non-destructive.[4]
Throughput Moderate to high.[5]High.[5]Lower, due to longer acquisition times for high precision.
Reference Standard Typically requires a certified reference standard of the analyte for accurate quantification.Requires reference standards for quantification but can provide tentative identification without them.Can determine purity using a certified internal standard of a different, structurally unrelated compound.[6]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for the key analytical techniques. These protocols are based on established methods for similar benzothiophene derivatives and serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC method development and validation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: A reversed-phase column with phenyl-hexyl or C18 chemistry is a good starting point due to the aromatic nature of the analyte. For example, a Waters CORTECS Phenyl column (2.1 x 100 mm, 1.6 µm) can offer unique selectivity for aromatic compounds.[7]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: A linear gradient from 30% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 5 µL.

  • Method Validation (as per ICH Q2(R1) Guidelines): [2][6][8]

    • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from all potential degradation products.[9][10][11]

    • Linearity: Prepare a series of at least five concentrations of the analyte and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Determine the recovery of the analyte in a placebo matrix spiked with known amounts of the analyte at different concentration levels.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2% for the assay of the main component).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities based on their mass spectra.

Workflow for GC-MS Impurity Profiling

Caption: Workflow for impurity identification using GC-MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • If the compound or its impurities have poor volatility or contain active functional groups, derivatization (e.g., silylation) may be necessary.[12]

  • GC-MS Conditions (Starting Point):

    • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Agilent J&W DB-5ms), is generally suitable for aromatic compounds.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • For any impurity peaks, compare their mass spectra with commercial libraries (e.g., NIST, Wiley) for tentative identification.

    • Manual interpretation of fragmentation patterns can provide structural information for unknown impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2][4] Instead, a certified internal standard of known purity is used.

Workflow for qNMR Purity Assay

Caption: Workflow for absolute purity determination by qNMR.

Step-by-Step Protocol:

  • Selection of Internal Standard:

    • Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is soluble in the same deuterated solvent as the analyte, has signals that do not overlap with the analyte's signals, is stable, and has a known purity.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) about 10-20 mg of this compound and a similar molar amount of the internal standard into an NMR tube.[4]

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the protons between scans.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:[4]

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion and Recommendations

The purity analysis of this compound requires a multi-faceted approach. No single technique is universally superior; the choice depends on the specific analytical goal.

  • For routine quality control and release testing , a validated HPLC method is the industry standard, offering a balance of high throughput, sensitivity, and robustness.

  • For the identification of unknown volatile impurities and for orthogonal confirmation of purity , GC-MS is an invaluable tool.

  • For the definitive determination of absolute purity, especially when a certified reference standard of the analyte is unavailable , qNMR is the method of choice, providing a high degree of accuracy and serving as a primary ratio method.[2]

For a comprehensive purity assessment of this compound, a combination of these techniques is recommended. HPLC should be used for the primary purity assay and impurity profiling, supported by GC-MS for the identification of volatile impurities and qNMR for the absolute purity assignment of the reference standard itself. This integrated approach ensures the highest level of confidence in the quality and integrity of this promising molecule for drug discovery and development.

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